1-(3,4-Dimethoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965201 | |
| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-08-9 | |
| Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-(3,4-dimethoxyphenyl)ethanamine, a key intermediate in pharmaceutical research and development. The document details precursor materials, reaction pathways, and experimental procedures, with a focus on providing actionable data for laboratory applications.
Introduction
This compound is a primary amine of significant interest in medicinal chemistry due to its presence as a structural motif in various biologically active compounds. Its synthesis is a critical step in the development of novel therapeutic agents. This guide outlines the most prevalent and effective methods for its preparation, focusing on reductive amination and the Henry reaction followed by reduction.
Precursor Chemicals
The successful synthesis of this compound relies on the availability and purity of its key precursors. The primary starting materials for the synthetic routes detailed in this guide are 3',4'-dimethoxyacetophenone and veratraldehyde.
3',4'-Dimethoxyacetophenone
Also known as acetoveratrone, this compound is a common precursor for the reductive amination and oxime reduction pathways. It is a commercially available solid. Alternatively, it can be synthesized in the laboratory.
Synthesis of 3',4'-Dimethoxyacetophenone:
One common laboratory preparation involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. Another route is the methylation of 3',4'-dihydroxyacetophenone.
Veratraldehyde (3,4-Dimethoxybenzaldehyde)
Veratraldehyde serves as the starting material for the Henry reaction pathway. It is a widely used flavoring agent and a common reagent in organic synthesis, available as a crystalline solid.[1]
Other Key Reagents
-
Nitroethane: A crucial reagent for the Henry reaction.
-
Ammonium Formate and Formamide: Used as the nitrogen source and reducing agent in the Leuckart variation of reductive amination.
-
Reducing Agents: A variety of reducing agents are employed across the different synthetic routes, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al), and catalytic hydrogenation systems (e.g., Pd/C, Raney Nickel).
Synthetic Pathways
Two primary synthetic strategies have been established for the preparation of this compound. The choice of pathway may depend on available starting materials, desired scale, and safety considerations.
Caption: Overview of synthetic pathways to this compound.
Pathway 1: Reductive Amination of 3',4'-Dimethoxyacetophenone
Reductive amination is a direct and efficient method for converting a ketone to an amine. The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, is a well-established procedure.[1][2]
Caption: Workflow for the Leuckart reductive amination.
Experimental Protocol (Adapted from an optimized procedure for acetophenone): [3]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, a mixture of 3',4'-dimethoxyacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water is prepared.
-
Heating: The mixture is heated with magnetic stirring in an oil bath at approximately 205°C for 6 hours.
-
Hydrolysis: After cooling, 6 M hydrochloric acid is added, and the mixture is refluxed for 1 hour to hydrolyze the intermediate formamide.
-
Work-up: The cooled mixture is extracted with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then basified (e.g., with NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the amine product.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 3',4'-Dimethoxyacetophenone | - |
| Reagents | Formamide, Water, HCl | [3] |
| Temperature | 205°C | [3] |
| Reaction Time | 6 hours | [3] |
| Analogous Yield | 86% (for α-methylbenzylamine) | [3] |
An alternative catalytic approach involves the use of palladium on carbon (Pd/C) with ammonium formate in a methanolic solution at room temperature.[4]
| Parameter | Value | Reference |
| Starting Material | Ketone | [4] |
| Reagents | Ammonium formate, 10% Pd/C, Methanol, Water | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | Overnight | [4] |
| Yield (for various ketones) | 65-95% | [4] |
Pathway 2: Henry Reaction and Subsequent Reduction
This two-step pathway begins with a base-catalyzed condensation between veratraldehyde and nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the target amine.
Caption: Workflow for the Henry reaction and reduction sequence.
Experimental Protocol for Reduction of the Nitropropene Intermediate:
Several reducing agents can be employed for the conversion of the nitropropene to the amine.
Method A: Reduction with Sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al): [5]
-
Reaction Setup: A solution of 1-(3,4-dimethoxyphenyl)-2-nitropropene in dry benzene is added at room temperature to a solution of Red-Al in benzene.
-
Heating: The mixture is heated under reflux for 2-17 hours.
-
Work-up: After cooling, the reaction is carefully hydrolyzed with water and filtered.
-
Purification: The organic solvent and 2-methoxyethanol are evaporated, and the resulting amine can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | β-Nitrostyrene derivative | [5] |
| Reducing Agent | Red-Al | [5] |
| Solvent | Benzene | [5] |
| Reaction Time | 2-17 hours (reflux) | [5] |
| Yield (for similar compounds) | 75-87% | [5] |
Method B: One-pot Reduction with Sodium Borohydride and Copper(II) Chloride: [6]
-
Reaction Setup: To a solution of the substituted β-nitrostyrene in a mixture of THF and methanol, CuCl₂·2H₂O is added. The mixture is stirred at room temperature.
-
Reduction: Sodium borohydride is added portion-wise over a period of time. The reaction is typically complete in 10-30 minutes.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The amine is isolated as its hydrochloride salt by precipitation from the organic solution with HCl.
| Parameter | Value | Reference |
| Starting Material | Substituted β-nitrostyrene | [6] |
| Reagents | NaBH₄, CuCl₂·2H₂O | [6] |
| Solvents | THF, Methanol | [6] |
| Reaction Time | 10-30 minutes | [6] |
| Yield | 62-83% | [6] |
Pathway 3: Reduction of 1-(3,4-Dimethoxyphenyl)ethanone Oxime
This two-step route involves the initial conversion of 3',4'-dimethoxyacetophenone to its corresponding oxime, followed by reduction of the oxime to the primary amine.
Caption: Workflow for the synthesis via oxime formation and reduction.
Experimental Protocol for Oxime Formation (General Procedure):
-
Reaction: 3',4'-Dimethoxyacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine. The reaction is often carried out at elevated temperatures.
-
Work-up: The reaction mixture is cooled and concentrated. The residue is taken up in an organic solvent and washed with aqueous acid to remove the base (if used). The organic layer is then washed, dried, and concentrated to yield the oxime.
Experimental Protocol for Oxime Reduction (General Information): [7][8]
The reduction of the oxime to the primary amine can be achieved by catalytic hydrogenation.
-
Catalyst: Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used.
-
Conditions: The hydrogenation is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere. The pressure and temperature can be varied to optimize the reaction.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The product is then isolated and purified.
Conclusion
The synthesis of this compound can be effectively achieved through several well-documented pathways. The reductive amination of 3',4'-dimethoxyacetophenone, particularly via the Leuckart reaction, offers a direct and high-yielding route. The Henry reaction, followed by reduction of the resulting nitropropene, provides a viable alternative, especially when starting from veratraldehyde. The choice of the optimal synthetic route will be dictated by factors such as precursor availability, scalability, and the specific capabilities of the research or production facility. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory synthesis of this important pharmaceutical intermediate.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Biological activity of 1-(3,4-Dimethoxyphenyl)ethanamine derivatives
An In-depth Technical Guide on the Biological Activity of 1-(3,4-Dimethoxyphenyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives of this compound. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous neurotransmitters and its versatile nature as a building block for a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-ulcer, anticancer, antimicrobial, and anti-inflammatory effects. This guide aims to consolidate the existing scientific data on these derivatives to serve as a valuable resource for researchers in the field.
Quantitative Biological Activity Data
The biological activities of various this compound derivatives are summarized in the following tables, presenting quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Not Specified | 49.6 | [1] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Not Specified | 53.4 | [1] |
| ST10 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 64.2 | [1] |
| ST3 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 73.8 | [1] |
| ST8 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 75.2 | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| D-3263 | Staphylococcus aureus ATCC 29213 | 25 | [2] |
| D-3263 | Staphylococcus aureus ATCC 43300 | 25 | [2] |
| D-3263 | Enterococcus faecalis ATCC 29212 | 25 | [2] |
| D-3263 | Clinical Enterococcus faecalis isolates (20) | ≤ 25 | [2] |
| D-3263 | Clinical Enterococcus faecium isolates | ≤ 25 | [2] |
| D-3263 | Escherichia coli | > 200 | [2] |
| D-3263 | Acinetobacter baumannii | > 200 | [2] |
| D-3263 | Pseudomonas aeruginosa | > 200 | [2] |
| D-3263 | Klebsiella pneumoniae | > 200 | [2] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Model | IC50 | Reference |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | 21 nmol/ear | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | 60 nmol/ear | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | 660 pmol/ear | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | 0.35 mM | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | ADP-induced platelet aggregation | 4.85 mM | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced platelet aggregation | 0.94 mM | [3] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | PAF-induced platelet aggregation | 1.14 mM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to novel derivatives involves the acylation of the primary amine of this compound.
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) or a mixture of the carboxylic acid (1.1 equivalents) and a coupling agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]
Materials:
-
96-well microtiter plates
-
Cultured adherent cells
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4 °C for 1 hour.[6]
-
Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.[7]
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[7]
-
Add Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Measure the absorbance at 510 nm using a microplate reader.[6] The optical density is proportional to the number of viable cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microtiter plates
-
Cultured cells
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates and incubate for 24 hours.
-
Treat cells with different concentrations of the test compounds and incubate for the desired exposure time.[10]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[9]
-
After incubation, add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[9]
Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[11][12]
Materials:
-
Muller-Hinton agar (MHA) plates
-
Bacterial cultures
-
Test compounds
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an MHA plate to create a lawn.[13]
-
Aseptically punch wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[12]
-
Add a specific volume of the test compound solution, positive control, and negative control into separate wells.[12]
-
Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.[14]
-
After incubation, measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.[14]
Mechanism of Action Assays
This assay determines the ability of a compound to inhibit the P-glycoprotein efflux pump, which is often involved in multidrug resistance in cancer.[15][16]
Materials:
-
Cells overexpressing P-gp (e.g., MDCKII-MDR1)
-
P-gp substrate (e.g., Quinidine, a fluorogenic substrate)
-
Test compounds
-
Positive control inhibitor (e.g., Verapamil, Elacridar)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well plate.
-
Pre-incubate the cells with the test compounds or controls at various concentrations.
-
Add the P-gp substrate to all wells.
-
Incubate for a specific time to allow for substrate transport.
-
Measure the intracellular accumulation of the fluorescent substrate using a fluorescence microplate reader.
-
A higher fluorescence signal in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux. The IC50 value can be determined from a dose-response curve.[15]
This colorimetric assay measures the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-8 substrate (e.g., Ac-IETD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating them with the test compound.
-
Prepare cell lysates from both treated and untreated (control) cells.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-8 substrate to each well.[18]
-
Incubate the plate at 37 °C for 1-2 hours to allow the caspase-8 in the lysate to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[18]
-
Measure the absorbance of the released pNA at 405 nm.[18]
-
The increase in absorbance is proportional to the caspase-8 activity.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of this compound derivatives.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Inhibition of P-glycoprotein mediated drug efflux.
Caption: Caspase-8 mediated apoptosis pathway.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. bmglabtech.com [bmglabtech.com]
- 16. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. bosterbio.com [bosterbio.com]
- 18. file.elabscience.com [file.elabscience.com]
In Vitro Mechanism of Action of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide
Disclaimer: Direct quantitative in vitro pharmacological data for 1-(3,4-Dimethoxyphenyl)ethanamine is limited in publicly available scientific literature. This guide synthesizes information on its close structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), and related phenethylamine derivatives to provide a comprehensive overview of its putative mechanism of action. All data presented for DMPEA should be considered as an estimation for this compound, and further experimental validation is required.
Executive Summary
This compound is a substituted phenethylamine derivative. Based on the pharmacology of its structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), and the broader class of phenethylamines, its in vitro mechanism of action is likely multifaceted. The primary putative mechanisms include interaction with serotonin receptors, inhibition of monoamine oxidase enzymes, and activation of the Trace Amine-Associated Receptor 1 (TAAR1). This document provides a summary of the available, albeit limited, quantitative data, detailed experimental protocols for assessing these activities, and diagrams illustrating the key signaling pathways and experimental workflows.
Putative Mechanisms of Action
The in vitro activity of this compound is likely centered around three key molecular targets:
-
Serotonin Receptors: Phenethylamines are known to interact with various serotonin (5-HT) receptors. For DMPEA, a weak affinity for serotonin receptors has been reported.[1] The primary subtypes of interest are 5-HT1A, 5-HT2A, and 5-HT2C, which are crucial in mediating the psychoactive and physiological effects of many phenethylamine compounds.
-
Monoamine Oxidase (MAO): DMPEA has been shown to exhibit some inhibitory activity against monoamine oxidase.[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B can lead to increased synaptic concentrations of these neurotransmitters.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is a key target for endogenous trace amines and a wide range of phenethylamine-based psychostimulants. Activation of TAAR1 can modulate monoaminergic neurotransmission. Given its structure, this compound is a strong candidate for TAAR1 agonism.
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Serotonin Receptors | Functional Assay (Rat thoracic aorta contraction) | pD2 = 4.46 | This indicates low potency in this specific functional assay. |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Monoamine Oxidase | Inhibition Assay | Qualitative inhibition reported | [1][2] |
| Phenethylamine | Human TAAR1 | cAMP Accumulation | EC50 = 8.8 µM | [3] |
| β-phenylethylamine (β-PEA) | Human TAAR1 | cAMP Accumulation | EC50 = 138 nM | [4] |
Experimental Protocols
Serotonin Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: Serotonin or another high-affinity 5-HT1A ligand.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd concentration), and the cell membranes.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Horseradish peroxidase (HRP).
-
A fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the test compound dilutions.
-
Include control wells with the positive control inhibitors and wells with only assay buffer (no inhibitor).
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO substrate and the fluorogenic peroxidase substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The fluorescence signal is proportional to the amount of hydrogen peroxide produced by the MAO reaction.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional activity (EC50) of a test compound as a TAAR1 agonist.
Materials:
-
A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
A known TAAR1 agonist as a positive control (e.g., β-phenylethylamine).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the TAAR1-expressing cells in 384-well plates and grow to confluence.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Add the test compound dilutions to the cells. Include wells with the positive control and wells with only assay buffer (basal control).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effective response) and the Emax (maximum effect).
Visualizations
Signaling Pathways
Caption: Putative TAAR1 signaling cascade upon activation.
Experimental Workflows
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a monoamine oxidase inhibition assay.
Conclusion
The in vitro mechanism of action of this compound is predicted to involve interactions with serotonin receptors, inhibition of monoamine oxidase, and activation of TAAR1. While direct quantitative data for this specific compound is lacking, the provided information on its close analog, DMPEA, and the detailed experimental protocols offer a robust framework for its further investigation. The structure-activity relationships of phenethylamines strongly suggest that TAAR1 is a high-priority target for future in vitro studies of this compound to fully elucidate its pharmacological profile. Researchers are encouraged to utilize the outlined protocols to generate empirical data and validate these putative mechanisms of action.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 1-(3,4-Dimethoxyphenyl)ethanamine, a key chiral secondary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. While direct therapeutic applications of this compound are not currently established, its derivatives have demonstrated significant potential in cardiovascular, anti-inflammatory, and gastroprotective applications. This document summarizes the existing preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the therapeutic effects of its derivatives. The information presented is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction
This compound is a phenethylamine derivative with the molecular formula C₁₀H₁₅NO₂.[1] Its structure, characterized by a dimethoxyphenyl group attached to an ethylamine backbone, bears resemblance to key neurotransmitters like dopamine and norepinephrine, making it an interesting scaffold for medicinal chemistry.[1] Commercially available primarily for research purposes, this compound is not intended for direct diagnostic or therapeutic use.[2] Instead, its principal value lies in its role as a versatile synthetic intermediate for creating more complex molecules with therapeutic promise.[1]
This guide will explore the demonstrated therapeutic applications of key derivatives of this compound, providing quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.
Cardiovascular Applications: Beta-1 Adrenergic Agonism
A significant derivative, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064), has been investigated as a positive inotropic agent for the treatment of congestive cardiomyopathy.
Quantitative Data: Efficacy of TA-064
The following table summarizes the hemodynamic effects of intravenously administered TA-064 in patients with moderately (Group A) and drastically (Group B) decreased left ventricular function.
| Parameter | Group A (n=7) | Group B (n=9) |
| Dosage | 8 µg/kg/min (IV) | 8 µg/kg/min (IV) |
| Time to Max Effect | ~5 minutes | ~5 minutes |
| Left Ventricular Stroke Work Index (% change) | +65% | +47% |
| dP/dtmax (% change) | +61% | +59% |
| Left Ventricular Efficiency (% change) | +62% | +53% |
| Myocardial Oxygen Consumption (MVO2) (% change) | +31% | +11% |
| Data sourced from a clinical study on patients with congestive cardiomyopathy.[3] |
Oral administration of 20 mg of TA-064 resulted in serum levels of 23.8 ± 12 ng/ml in Group A and 26.4 ± 20 ng/ml in Group B, which corresponded to the effects of a 1 to 2 µg/kg/min intravenous infusion.[3]
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling
TA-064 functions as a beta-1 adrenoceptor agonist. Activation of the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), primarily in cardiac tissue, initiates a signaling cascade that leads to increased heart rate and contractility.[1] The canonical pathway involves the activation of adenylylyl cyclase and subsequent increase in cyclic AMP (cAMP). A novel pathway involving the activation of a receptor tyrosine kinase and the MAPK/ERK cascade has also been described.
References
1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide to its Role as a Neurotransmitter Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)ethanamine, a phenethylamine derivative with structural similarities to key neurotransmitters. Due to a paucity of direct quantitative pharmacological data on this specific molecule, this document synthesizes information on its chemical properties, synthesis, and likely biological roles by examining closely related analogues. This guide details relevant experimental protocols for assessing the pharmacological profile of such compounds and visualizes the key signaling pathways—primarily the dopamine D2 and serotonin 5-HT2A receptor pathways—that phenethylamines are known to modulate. The content is intended to serve as a foundational resource for researchers and professionals in drug development and neuroscience.
Introduction
This compound, also known as 3,4-Dimethoxy-alpha-methylphenethylamine, belongs to the phenethylamine class of compounds. Its core structure is analogous to that of the endogenous neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups.[1] This structural similarity suggests that it may act as a neurotransmitter analogue, potentially interacting with dopaminergic, serotonergic, and other monoaminergic systems. The phenethylamine scaffold is the basis for a wide range of psychoactive substances and therapeutic agents, making its derivatives, including this compound, of significant interest for pharmacological research.[1] This guide will explore its chemical characteristics, potential biological activities based on analogue data, methods for its synthesis, and the experimental procedures used to evaluate such compounds.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: 1-(3,4-dimethoxyphenyl)ethan-1-amine[2]
-
Molecular Formula: C₁₀H₁₅NO₂[3]
-
Molecular Weight: 181.23 g/mol [3]
-
CAS Number: 120-26-3 (for the racemate)[4]
Synthesis:
Several synthetic routes for this compound and its precursors have been described. One common method involves the reduction of 3',4'-dimethoxyacetophenone.[5]
A detailed, multi-step synthesis starting from 3,4-dimethoxybenzaldehyde has also been reported:
-
3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxycinnamic acid
-
3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid
-
3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide
-
3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine[1]
Another patented method describes the preparation of the intermediate 2-(3,4-dimethoxyphenyl)ethylamine from o-dimethyl ether and aminoacetonitrile hydrochloride.[6]
Role as a Neurotransmitter Analogue
As a phenethylamine derivative, this compound is structurally related to dopamine and other catecholamines. This suggests it may function as an analogue, interacting with monoamine receptors and transporters. While direct binding and functional data for this compound are scarce in publicly available literature, the pharmacological profiles of related compounds offer valuable insights into its potential activities. It is also reported to have some activity as a monoamine oxidase inhibitor.[1]
Dopaminergic System Interaction
Given its structural similarity to dopamine, this compound is hypothesized to interact with dopamine receptors. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target for many psychoactive compounds and antipsychotic drugs.[7] D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[8]
Serotonergic System Interaction
Phenethylamines are well-known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[9][10] Activation of the 5-HT2A receptor, another GPCR, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[9][11]
Data Presentation: Pharmacological Data of Analogue Compounds
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for structurally related phenethylamine derivatives. This data provides a comparative context for predicting the potential pharmacological profile of this compound.
Table 1: Binding Affinities (Ki, nM) of Phenethylamine Analogues at Serotonin Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
|---|---|---|---|---|
| 2C-B | 1.6 | - | 4.1 | [12] |
| 25I-NBOMe | 0.044 | 2.3 | 0.34 | - |
| DOI | 0.7 | 11.2 | 2.4 | - |
| 2C-E | 20 | - | 49 | - |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50, nM) of Phenethylamine Analogues
| Compound | Assay | Receptor | EC50 (nM) | Reference |
|---|---|---|---|---|
| 2C-B | Ca2+ Mobilization | 5-HT2A | 1.6 | [12] |
| 2C-B | Ca2+ Mobilization | 5-HT2C | 4.1 | [12] |
| 25I-NBOMe | PI Hydrolysis | 5-HT2A | 0.1 | - |
| DOI | PI Hydrolysis | 5-HT2A | 1.9 | - |
Note: Lower EC50 values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of neurotransmitter analogues like this compound.
Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol (Precursor)
This protocol describes the reduction of 3',4'-dimethoxyacetophenone to form a key precursor for this compound.
Materials:
-
3',4'-Dimethoxyacetophenone
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (30%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3',4'-dimethoxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture into a flask containing aqueous 30% sodium hydroxide and diethyl ether with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield 1-(3,4-dimethoxyphenyl)ethanol.[5]
Radioligand Binding Assay
This protocol is a general method to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
96-well microplates
-
Filter mats (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the amount of bound radioligand by measuring radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)
This protocol measures the effect of a compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Materials:
-
Cells expressing the GPCR of interest (e.g., D2 or 5-HT2A)
-
Test compound (this compound)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
Cell culture medium
-
384-well plates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
Replace the medium with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production.
-
Incubate for a specified time at a controlled temperature.
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are likely targets for this compound.
References
- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]
- 4. (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | C10H15NO2 | CID 793783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. CN114014766A - Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2C-B - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-dimethoxyphenyl)ethanamine, a compound of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for this compound, this report utilizes spectral data from its close structural isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,4-dimethoxyphenethylamine. These values provide a foundational understanding of the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.7-6.8 | m | 3H | Ar-H |
| 3.85 | s | 6H | 2 x OCH₃ |
| 2.89 | t | 2H | Ar-CH₂- |
| 2.67 | t | 2H | -CH₂-NH₂ |
| 1.12 | br s | 2H | -NH₂ |
¹³C NMR (Carbon-13 NMR) Data [2]
| Chemical Shift (ppm) | Assignment |
| 148.8 | Ar-C-O |
| 147.4 | Ar-C-O |
| 132.5 | Ar-C |
| 121.0 | Ar-CH |
| 112.1 | Ar-CH |
| 111.4 | Ar-CH |
| 55.9 | OCH₃ |
| 43.5 | Ar-CH₂- |
| 36.1 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Strong, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1590, 1515, 1465 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260, 1030 | Strong | C-O stretch (aryl ether) |
| 1235 | Strong | C-N stretch |
Mass Spectrometry (MS)[4]
| m/z | Relative Intensity (%) | Assignment |
| 181 | ~20 | [M]⁺ (Molecular Ion) |
| 152 | 100 | [M - CH₂NH₂]⁺ |
| 30 | ~80 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3][4]
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5][6]
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹.[6]
-
KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
-
Electron Ionization (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[7] The fragmentation pattern provides valuable information about the molecular structure.[8][9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]
- 2. 3,4-Dimethoxyphenethylamine(120-20-7) 13C NMR spectrum [chemicalbook.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fourier transform infrared spectroscopy [bio-protocol.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. future4200.com [future4200.com]
An In-depth Technical Guide on the Solubility and Stability of 1-(3,4-Dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1-(3,4-Dimethoxyphenyl)ethanamine. This compound, a substituted phenethylamine, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Understanding its physicochemical properties is paramount for its effective use in research and drug development.
Chemical and Physical Properties
This compound, also known as 3,4-dimethoxy-α-methylbenzylamine, is a primary amine with the following fundamental properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Varies; the hydrochloride salt is a crystalline solid. |
| CAS Number | 635-85-8 (for the racemate) |
Solubility Profile
Precise quantitative solubility data for the free base of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for the hydrochloride salt provide valuable insights into its solubility characteristics.
Table 1: Solubility Data for this compound and its Hydrochloride Salt
| Solvent | Form | Concentration | Notes |
| Dimethylformamide (DMF) | Hydrochloride | 30 mg/mL | Soluble |
| Dimethyl sulfoxide (DMSO) | Hydrochloride | 30 mg/mL | Soluble |
| Ethanol | Hydrochloride | 25 mg/mL | Soluble |
| Methanol | Hydrochloride | 1 mg/mL | Sparingly soluble |
| Phosphate Buffered Saline (PBS, pH 7.2) | Hydrochloride | 10 mg/mL | Soluble |
| Water | Free Base | Insoluble (predicted) | As a primary amine with a significant hydrophobic moiety, low aqueous solubility is expected. |
| Acidic Aqueous Solutions | Free Base | Soluble (predicted) | The basic amine group will be protonated at acidic pH, forming a more soluble salt. |
| Common Organic Solvents (e.g., Acetone, Acetonitrile, THF, Toluene) | Free Base | Data not available | Solubility is expected to vary based on solvent polarity. |
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of this compound in various solvents can be adapted from general procedures for amines.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid.
-
Quantification: Withdraw a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its storage and handling, as well as for the stability of formulations containing it. While specific degradation studies on this molecule are not widely published, its chemical structure suggests several potential degradation pathways.
Likely Degradation Pathways
Based on the functional groups present (primary amine, ether linkages, and an aromatic ring), the following degradation pathways are plausible:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related compounds. The methoxy groups on the aromatic ring can also be susceptible to oxidative cleavage.
-
Hydrolysis: While the ether linkages are generally stable, they can undergo hydrolysis under harsh acidic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially involving the aromatic ring and the amine functionality.
-
Reaction with Aldehydes and Ketones: As a primary amine, it can react with aldehydes and ketones to form imines (Schiff bases).
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol, following ICH guidelines, is outlined below.
Methodology: Stress Testing
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions: Expose the samples to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
-
Photodegradation: Expose the solution and solid to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study of a drug substance.
Potential Signaling Pathway Interactions
As a substituted phenethylamine, this compound is structurally related to endogenous neurotransmitters like dopamine and norepinephrine, as well as to a broad class of psychoactive compounds. This structural similarity suggests potential interactions with various signaling pathways in the central nervous system.
Dopaminergic and Adrenergic Signaling
The 3,4-dimethoxyphenyl moiety is a key structural feature of many compounds that interact with dopaminergic and adrenergic receptors. It is plausible that this compound can act as a ligand for these receptors, potentially modulating their activity.
Potential Dopaminergic and Adrenergic Pathway Interaction
An In-Depth Technical Guide to the Chiral Separation of 1-(3,4-Dimethoxyphenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 1-(3,4-Dimethoxyphenyl)ethanamine enantiomers. This chiral amine is a valuable building block in the synthesis of various pharmaceutical compounds, and the ability to isolate its individual enantiomers in high purity is often a critical step in drug development. This document details two primary approaches for achieving this separation: classical resolution via diastereomeric salt formation and chromatographic separation using chiral stationary phases.
Classical Resolution using Diastereomeric Salt Formation
Classical resolution is a robust and scalable method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol outlines a typical procedure for the resolution of racemic this compound using L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating mantle or hot plate with stirring
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 1.0 molar equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol in an Erlenmeyer flask with stirring.
-
In a separate flask, dissolve 2.0 molar equivalents of racemic this compound in methanol.
-
Slowly add the amine solution to the tartaric acid solution with continuous stirring. The formation of a precipitate (the diastereomeric salts) may be observed.
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystallized diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected solid is the enriched, less soluble diastereomeric salt. The filtrate contains the enriched, more soluble diastereomeric salt.
-
-
Regeneration of the Free Amine:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add 10% aqueous sodium hydroxide solution dropwise with stirring until the solution becomes basic (pH > 10), which will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved enantiomer of this compound.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess, ee) of the resolved amine using chiral HPLC or by measuring its specific rotation with a polarimeter. The specific rotation of the pure enantiomer can be compared to literature values for similar compounds.
-
Logical Workflow for Classical Resolution
Caption: Workflow for Classical Resolution of Enantiomers.
Quantitative Data for Classical Resolution
| Parameter | Expected Value/Range | Notes |
| Enantiomeric Excess (ee) | >98% | Can be improved with further recrystallization steps. |
| Yield (per enantiomer) | 35-45% | Theoretical maximum is 50% for a single crystallization. |
| Specific Rotation ([α]D) | Varies | Dependent on the enantiomer and measurement conditions (concentration, solvent). For the analogous (S)-1-(3,4-dimethoxyphenyl)ethan-1-ol, a value of -42.7° (c=1.00 in CHCl3) has been reported.[2] |
Chromatographic Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), are powerful techniques for both analytical and preparative-scale enantiomeric separations. Polysaccharide-based CSPs are often highly effective for the separation of chiral amines.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.
Materials and Equipment:
-
Racemic this compound
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol)
-
Additive (e.g., diethylamine, DEA)
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column)
-
HPLC system with UV detector
-
Sample vials and filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like the target amine, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm or 280 nm.
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
If the initial separation is not satisfactory, systematically vary the mobile phase composition (e.g., change the alcohol, adjust the hexane/alcohol ratio), the flow rate, and the column temperature to optimize the resolution (Rs) and analysis time.
-
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Quantitative Data for Chromatographic Separation
The following table summarizes representative data for the chiral separation of a compound structurally similar to this compound on a polysaccharide-based CSP. This data can be used as a benchmark for method development.[3]
| Parameter | Example Value | Chromatographic Conditions |
| Chiral Stationary Phase | Chiralpak® AD | Polysaccharide-based |
| Mobile Phase | 100% Methanol | Isocratic elution |
| Flow Rate | 1.0 mL/min | - |
| Retention Time (t_R1) | ~5 min | For the first eluting enantiomer. |
| Retention Time (t_R2) | ~6 min | For the second eluting enantiomer. |
| Resolution (Rs) | >1.5 | Baseline separation is achievable. |
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often unique selectivity.
Considerations for Chiral SFC Method Development
-
Columns: Polysaccharide-based columns are also widely used and highly effective in SFC.
-
Mobile Phase: The primary mobile phase is supercritical CO2, with a polar organic solvent (e.g., methanol, ethanol) as a co-solvent.
-
Additives: Basic additives like diethylamine or isopropylamine are often necessary to achieve good peak shapes for basic analytes.
-
Parameters: Key parameters to optimize include the percentage of co-solvent, the type and concentration of the additive, the back pressure, and the temperature.
Conclusion
The chiral separation of this compound can be effectively achieved through both classical resolution and chromatographic techniques.
-
Classical resolution with resolving agents like tartaric acid is a cost-effective and scalable method, particularly suitable for large-scale production where high enantiomeric purity can be obtained through crystallization.[4][5]
-
Chiral HPLC and SFC on polysaccharide-based stationary phases offer high-resolution separations that are ideal for both analytical quality control and preparative purification.[5][6] These methods provide rapid and reliable determination of enantiomeric purity.
The choice of method will depend on the specific requirements of the project, including the scale of the separation, the required level of purity, and the available instrumentation. For researchers and professionals in drug development, a combination of these techniques may be employed, with chromatographic methods used for analytical assessment and classical resolution or preparative chromatography for bulk production of the desired enantiomer.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanamine: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)ethanamine, a key chemical intermediate in pharmaceutical research and development. The guide details its commercial suppliers, available purity grades, and the analytical methodologies employed for its characterization. Furthermore, it outlines common synthetic and purification protocols to assist researchers in its laboratory-scale preparation and quality assessment.
Commercial Suppliers and Purity
This compound and its hydrochloride salt are available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. However, for applications sensitive to impurities, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Form |
| Benchchem | (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | ≥98% (ee) | - |
| CymitQuimica (Fluorochem) | This compound hydrochloride | 91252-27-6 | 97% | - |
| CymitQuimica (Indagoo) | [1-(3,4-dimethoxyphenyl)ethyl]amine hydrochloride | 91252-27-6 | 97% | Solid |
| Santa Cruz Biotechnology | 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | 91252-27-6 | Lot-specific (refer to CoA) | - |
| Sigma-Aldrich | 3,4-Dimethoxyphenethylamine | 120-20-7 | 97% | Liquid |
It is important to note that while many suppliers list a purity value, obtaining a lot-specific Certificate of Analysis is recommended for critical applications to understand the impurity profile.[1][2][3][4]
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the reduction of a nitrile precursor.
Synthesis of N,N-Dimethylhomoveratrylamine (a related compound)
A detailed procedure for the synthesis of the related compound, N,N-Dimethylhomoveratrylamine, is provided by Organic Syntheses, which involves a two-step process starting from (3,4-Dimethoxyphenyl)acetonitrile.[5]
Step A: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine [5]
-
An oven-dried, 250-mL, single-necked, round-bottomed flask containing a magnetic stirring bar is charged with 7.96 g (0.045 mol) of (3,4-dimethoxyphenyl)acetonitrile and 4.95 g (0.050 mol) of copper(I) chloride.
-
The flask is fitted with a septum, flushed with argon, and maintained under a static pressure of argon.
-
45 mL (0.067 mol) of a 1.5 M ethanolic solution of dimethylamine is added in three portions at room temperature with vigorous stirring.
-
The mixture is heated at 70°C for 24 hours.
-
After cooling to room temperature, the mixture is poured into a 250-mL Erlenmeyer flask containing 70 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether and stirred vigorously for 3 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with three 75-mL portions of diethyl ether.
-
The combined organic extracts are dried over sodium sulfate and filtered.
-
The filtrate is concentrated by rotary evaporation and dried under reduced pressure to yield the product.
Step B: N,N-Dimethylhomoveratrylamine [5]
-
An oven-dried, 100-mL, Erlenmeyer flask is charged with 9.05 g (0.041 mol) of 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine and 37 mL of methanol.
-
The solution is cooled to 0°C in an ice bath, and 1.87 g (0.049 mol) of sodium borohydride is added in portions with stirring.
-
The solution is allowed to stand at room temperature for 4 hours and then poured into a 250-mL Erlenmeyer flask containing 50 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted with three 75-mL portions of diethyl ether.
-
The combined organic extracts are dried over sodium sulfate and filtered.
-
The filtrate is concentrated by rotary evaporation and dried under reduced pressure to yield the final product as a yellow oil. Gas chromatography (GC) analysis can be used to confirm a purity of greater than 95%.[5]
Purity Analysis Methodologies
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of the compound and identifying any related impurities. A Certificate of Analysis for a similar compound, 1-(3-Methoxyphenyl)ethanamine, from MedchemExpress showed a purity of 95.57% as determined by HPLC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the compound and can also be employed for quantitative analysis to determine purity.[7][8] The consistency of the NMR spectrum with the expected structure is a key quality control parameter.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. A Certificate of Analysis will often state that the mass spectrum is "Consistent with structure".[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[9]
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: A flowchart of the synthesis and purification process.
Logical Relationship of Purity to Application
The required purity of this compound is dictated by its intended application. The following diagram illustrates this relationship.
References
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3,4-Dimethoxyphenethylamine 97 120-20-7 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. alpaipars.com [alpaipars.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 1-(3,4-Dimethoxyphenyl)ethanamine as a versatile building block in the synthesis of valuable organic compounds. The following sections detail its application in the construction of isoquinoline scaffolds via the Bischler-Napieralski and Pictet-Spengler reactions, and its utility as a chiral resolving agent.
Application Note 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation to produce tetrahydroisoquinolines. This compound serves as an excellent precursor for this transformation, reacting with various aldehydes to yield a diverse range of substituted tetrahydroisoquinolines, which are core structures in many biologically active alkaloids.
Quantitative Data
| Aldehyde | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Formaldehyde | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | - | (Not reported) |
| Benzaldehyde | 6,7-Dimethoxy-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 1.2:1 | 75 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 1.5:1 | 79 |
| 2-Naphthaldehyde | 6,7-Dimethoxy-1-methyl-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 1.3:1 | 72 |
| 2-Thiophenecarboxaldehyde | 6,7-Dimethoxy-1-methyl-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 1.1:1 | 68 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and purification methods.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane, 0.1 M), add the desired aldehyde (1.1 eq.).
-
Acid Catalysis: Add a Brønsted acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (1.2 eq.), to the mixture.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the synthesis of tetrahydroisoquinolines.
Application Note 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-arylethylamide. This compound can be readily acylated and subsequently cyclized to form important dihydroisoquinoline intermediates, which are precursors to a wide array of alkaloids, including the vasodilator papaverine.
Quantitative Data for the Synthesis of a Papaverine Precursor
| Step | Reactants | Product | Reagents | Yield (%) | M.p. (°C) |
| 1. Amide Formation | 3,4-Dimethoxyphenethylamine, 3,4-Dimethoxyphenylacetyl chloride | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Triethylamine, Dichloromethane | >95 | 126-128 |
| 2. Cyclization | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | POCl₃, Toluene | 85-90 | 105-107 |
Experimental Protocol: Synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-dimethoxyphenylacetyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be recrystallized from ethanol.
Step 2: Bischler-Napieralski Cyclization
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq.) in anhydrous toluene.
-
Cyclizing Agent: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 8-9.
-
Extraction and Purification: Extract the product with toluene or chloroform. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization.
Synthetic Pathway: Bischler-Napieralski Reaction
Caption: Synthesis of a key papaverine precursor.
Application Note 3: Chiral Resolution of Racemic Acids
Chiral this compound is an effective resolving agent for racemic carboxylic acids. The principle of this application lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated with acid to liberate the enantiomerically pure carboxylic acid.
Principle of Chiral Resolution
| Racemic Acid (R/S) + | Chiral Amine (R) | Diastereomeric Salts | Separation | Enantiomerically Pure Acid |
| (R/S)-Acid | (R)-1-(3,4-Dimethoxyphenyl)ethanamine | (R)-Acid-(R)-Amine Salt & (S)-Acid-(R)-Amine Salt | Fractional Crystallization | (R)-Acid and (S)-Acid |
Experimental Protocol: General Procedure for Chiral Resolution
-
Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of chiral (R)- or (S)-1-(3,4-Dimethoxyphenyl)ethanamine.
-
Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the crystallized salt can be determined by analyzing the liberated acid via chiral HPLC.
-
Liberation of Enantiomer: Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved acid.
Logical Relationship: Chiral Resolution Process
Caption: The logical steps of chiral resolution.
Biological Context: Signaling Pathway of Papaverine
Papaverine, a benzylisoquinoline alkaloid synthetically accessible from this compound derivatives, exhibits its pharmacological effects primarily through the inhibition of phosphodiesterase 10 (PDE10). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). Activated PKA then modulates downstream signaling pathways, leading to anti-inflammatory and neuroprotective effects.[1][2]
Signaling Pathway of Papaverine's Anti-inflammatory Action
Caption: Papaverine inhibits PDE10, leading to anti-inflammatory effects.
References
- 1. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for 1-(3,4-Dimethoxyphenyl)ethanamine: HPLC and GC-MS Application Notes
For researchers, scientists, and drug development professionals, accurate and reliable analytical methods for the quantification of 1-(3,4-Dimethoxyphenyl)ethanamine are crucial. This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This application note outlines a reverse-phase HPLC method for the quantitative analysis of this compound in pharmaceutical formulations. The method is based on established protocols for similar phenethylamine compounds and offers good selectivity and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (see below) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (from a solid dosage form): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to 10 mg of this compound, to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10% to 90% B15-20 min: 90% B20-21 min: 90% to 10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
3. Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample solution with the peak areas of the corresponding working standards. A calibration curve should be constructed by plotting the peak area versus the concentration of the standards.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values are typical for the analysis of similar phenethylamine compounds and should be validated in your laboratory.
| Parameter | Expected Value |
| Retention Time | Approximately 8.5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow Diagram
Caption: HPLC experimental workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This application note describes a GC-MS method for the sensitive and specific determination of this compound, particularly applicable to biological matrices where higher selectivity is required. The method involves a liquid-liquid extraction followed by derivatization to improve the chromatographic properties of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of a suitable internal standard (e.g., deuterated this compound or a structurally similar compound) in methanol.
-
Extraction from Biological Matrix (e.g., Plasma or Urine):
-
To 1 mL of the sample, add 50 µL of the internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the tube and heat at 70 °C for 20 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte. Expected prominent ions would include the molecular ion and characteristic fragment ions. |
3. Data Analysis:
Quantification is based on the ratio of the peak area of the derivatized analyte to that of the derivatized internal standard. A calibration curve is prepared using fortified blank matrix samples.
Quantitative Data Summary
The following table presents the anticipated performance characteristics for this GC-MS method. These values are illustrative and require experimental verification.
| Parameter | Expected Value |
| Retention Time (derivatized) | Approximately 10 - 12 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
GC-MS Experimental Workflow Diagram
Caption: GC-MS experimental workflow for the analysis of this compound.
Application of 1-(3,4-Dimethoxyphenyl)ethanamine Scaffold in Radioligand Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3,4-Dimethoxyphenyl)ethanamine scaffold and its derivatives are of significant interest in the development of radioligands for Positron Emission Tomography (PET) imaging. The inherent physicochemical properties of this chemical moiety allow for structural modifications to design selective ligands for various biological targets, including neuroreceptors and cancer-related pathways. This document provides detailed application notes and protocols for the development and evaluation of radioligands based on this scaffold, with a specific focus on a case study of a [¹⁸F]-labeled benzothiazole derivative for imaging in oncology.
Application Notes
The 3,4-dimethoxyphenyl group is a key structural feature in various pharmacologically active compounds. In the context of radioligand development, this scaffold has been incorporated into molecules designed for PET imaging of the central nervous system and for oncological applications.
One notable example is the development of 2-(3,4-dimethoxyphenyl)-6-(2-[¹⁸F]fluoroethoxy)benzothiazole ([¹⁸F]FEDBT) , a radiotracer synthesized for the potential imaging of breast cancer. The dimethoxyphenyl group in [¹⁸F]FEDBT contributes to the molecule's lipophilicity and binding characteristics. Preclinical studies have demonstrated its potential utility in cancer imaging, showing uptake in breast cancer cell lines.
Beyond oncology, phenethylamine derivatives containing the 3,4-dimethoxy substitution are known to interact with various neuroreceptors. For instance, derivatives of 2,5-dimethoxyphenethylamine have shown affinity for serotonin 5-HT₂A and 5-HT₂C receptors. This suggests that radiolabeled compounds based on the this compound scaffold could be developed as potential PET tracers for neuroimaging, targeting receptors implicated in psychiatric and neurodegenerative disorders.
Potential Signaling Pathways
Radioligands derived from the this compound scaffold can be designed to target various signaling pathways depending on the overall molecular structure.
1. PI3K/Akt/mTOR Signaling Pathway in Breast Cancer: The radiotracer [¹⁸F]FEDBT has been evaluated in breast cancer cell lines. In many breast cancers, the PI3K/Akt/mTOR signaling pathway is frequently hyperactivated, playing a crucial role in cell proliferation, survival, and therapy resistance.[1][2][3] While the specific molecular target of [¹⁸F]FEDBT is not fully elucidated, its uptake in breast cancer cells suggests a potential interaction with components of this or related pathways.
2. Serotonin 5-HT₂A Receptor Signaling: The phenethylamine scaffold is a common feature in ligands for serotonin receptors. The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gαq signaling pathway.[4][5] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
3. Dopamine D₂ Receptor Signaling: Similarly, the phenethylamine core is present in many dopamine receptor ligands. The D₂ receptor is a GPCR coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]FEDBT
This protocol describes the nucleophilic substitution reaction for the radiosynthesis of [¹⁸F]FEDBT from its tosylate precursor.
Materials:
-
No-carrier-added [¹⁸F]fluoride produced from a cyclotron.
-
Tosyl-precursor: 2-(3,4-dimethoxyphenyl)-6-(2-tosyloxyethoxy)benzothiazole.
-
Kryptofix 2.2.2.
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Water for injection.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Ethanol.
-
Automated synthesis module or shielded hot cell.
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector.
-
Thin-layer chromatography (TLC) scanner.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. Perform this step until the residue is dry.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through an SPE cartridge (e.g., C18) to trap the crude [¹⁸F]FEDBT.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the purified [¹⁸F]FEDBT from the cartridge using ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
-
Assess radiochemical purity using radio-TLC.
-
Quantitative Data Summary: Radiosynthesis of [¹⁸F]FEDBT
| Parameter | Value | Reference |
| Radiochemical Yield (EOB) | 60% | [1] |
| Radiochemical Purity | >98% | [1] |
| Specific Activity | 35 GBq/µmol | [1] |
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines the procedure to determine the uptake of a radioligand in cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-468, MDA-MB-231).
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
[¹⁸F]FEDBT solution.
-
Gamma counter.
-
Cell culture plates (e.g., 24-well plates).
Procedure:
-
Cell Culture:
-
Culture the selected breast cancer cell lines to near confluence in 24-well plates.
-
-
Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing a known concentration of [¹⁸F]FEDBT to each well.
-
Incubate the plates at 37 °C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Washing:
-
At each time point, remove the radioactive medium and wash the cells multiple times with ice-cold PBS to stop the uptake and remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., NaOH solution).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the radioactivity counts.
-
Express the cellular uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).
-
Quantitative Data Summary: In Vitro Uptake of [¹⁸F]FEDBT
| Cell Line | Uptake Ratio (Tumor/Normal) | Reference |
| MCF7 | Higher than normal cells | [1] |
| MDA-MB-468 | Higher than normal cells | [1] |
| MDA-MB-231 | Higher than normal cells | [1] |
Protocol 3: MicroPET Imaging in a Xenograft Mouse Model
This protocol describes the in vivo evaluation of a radioligand using microPET imaging in mice bearing tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
Tumor cells for xenograft implantation (e.g., MDA-MB-231).
-
[¹⁸F]FEDBT solution formulated for injection.
-
Anesthesia (e.g., isoflurane).
-
MicroPET scanner.
-
Animal handling equipment.
Procedure:
-
Xenograft Model Development:
-
Subcutaneously inject a suspension of tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Injection:
-
Anesthetize the tumor-bearing mouse.
-
Inject a known amount of [¹⁸F]FEDBT (e.g., 3.7-7.4 MBq) intravenously via the tail vein.
-
-
PET Imaging:
-
At specific time points post-injection (e.g., 30, 60, 120 minutes), place the anesthetized mouse in the microPET scanner.
-
Acquire dynamic or static PET images over a defined duration.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor, muscle, and other organs of interest.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Determine tumor-to-muscle (T/M) ratios to assess specific uptake.
-
Quantitative Data Summary: In Vivo Biodistribution of [¹⁸F]FEDBT in MDA-MB-231 Xenograft Model
| Parameter | Value at 60 min post-injection | Reference |
| Tumor Uptake (%ID/g) | Data not explicitly provided as %ID/g | [1] |
| Tumor-to-Muscle Ratio | 1.8 | [1] |
| Abdominal Accumulation | High | [1] |
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel radioligands for PET imaging. The case study of [¹⁸F]FEDBT demonstrates its application in oncology, with established protocols for its synthesis and preclinical evaluation. Further research into derivatives of this scaffold could lead to the development of highly specific radiotracers for a range of biological targets, including neuroreceptors, with significant potential for advancing molecular imaging in both research and clinical settings. The provided protocols offer a foundational methodology for researchers entering this exciting field of drug development and diagnostic imaging.
References
- 1. pi3k-akt-mtor-signaling-pathway-in-breast-cancer-from-molecular-landscape-to-clinical-aspects - Ask this paper | Bohrium [bohrium.com]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes: 1-(3,4-Dimethoxyphenyl)ethanamine in Asymmetric Synthesis
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in modern organic and medicinal chemistry. While the direct catalytic applications of this specific amine are not extensively documented in scientific literature, its principal role is well-established in two key areas of asymmetric synthesis: as a chiral resolving agent and as a precursor for the synthesis of complex chiral molecules, particularly isoquinoline alkaloids.
These application notes provide an overview of these primary uses, targeting researchers, scientists, and professionals in drug development. Due to the lack of specific, reproducible protocols with quantitative data in the available literature for the direct catalytic use of this compound, this document will focus on its application as a chiral resolving agent, for which the general procedure is well-established. A detailed, representative protocol for a classical resolution is provided below.
Principle Application: Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This compound, being an enantiomerically pure amine, can be used to resolve racemic carboxylic acids. The process relies on the formation of diastereomeric salts through an acid-base reaction. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The separated diastereomeric salts are then treated with acid or base to break the ionic bond, regenerating the chiral resolving agent and yielding the desired enantiomerically enriched acid.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid (Representative Procedure)
This protocol describes a general yet detailed methodology for the separation of a racemic carboxylic acid using (R)-1-(3,4-Dimethoxyphenyl)ethanamine. Researchers should note that optimal conditions, particularly the choice of solvent and crystallization temperature, may vary depending on the specific racemic acid being resolved and must be determined empirically.
Objective: To separate a racemic mixture of a generic carboxylic acid, denoted as (±)-Acid, into its constituent enantiomers.
Materials:
-
(±)-Racemic Carboxylic Acid [(±)-Acid]
-
(R)-1-(3,4-Dimethoxyphenyl)ethanamine
-
Methanol (or other suitable solvent such as ethanol or acetone)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chiral HPLC or polarimeter for enantiomeric excess (ee) determination
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of the (±)-Racemic Carboxylic Acid in 100 mL of methanol. Warm the solution gently if necessary to ensure complete dissolution.
-
In a separate flask, dissolve 5.0 mmol (0.5 equivalents) of (R)-1-(3,4-Dimethoxyphenyl)ethanamine in 20 mL of methanol.
-
Slowly add the amine solution to the stirred solution of the racemic acid at room temperature.
-
Heat the resulting mixture to boiling to ensure complete salt formation and homogenization.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer is expected to be less soluble and will begin to crystallize.
-
To maximize the yield of the less-soluble salt, the flask can be placed in a refrigerator (4°C) or an ice bath (0°C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals. This is the first crop of the less-soluble diastereomeric salt (e.g., [(R)-Amine]-[(S)-Acid]).
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of diethyl ether in a separatory funnel.
-
Add 2M HCl dropwise while shaking until the aqueous layer is acidic (pH ~1-2), which will break the salt.
-
Separate the aqueous and organic layers. The enantiomerically enriched carboxylic acid will be in the organic layer, while the protonated chiral amine will remain in the aqueous layer.
-
Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
-
Combine all organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid (e.g., (S)-Acid).
-
-
Analysis:
-
Determine the yield and optical purity (enantiomeric excess, ee) of the recovered carboxylic acid using chiral HPLC or polarimetry.
-
Data Presentation
The success of a chiral resolution is highly dependent on the specific substrates and conditions. The following table presents hypothetical, yet realistic, data for a successful resolution to guide researchers in their experimental design and evaluation.
| Parameter | Value | Notes |
| Racemic Acid Used | 10.0 mmol | Starting material quantity. |
| Resolving Agent | (R)-1-(3,4-Dimethoxyphenyl)ethanamine | 5.0 mmol (0.5 eq) used. |
| Crystallization Solvent | Methanol | Solvent choice is critical for differential solubility. |
| Yield of Diastereomeric Salt | 3.8 g | Represents the less-soluble salt after crystallization. |
| Yield of Enriched Acid | 4.1 mmol (82% based on 0.5 eq) | Recovered after acidification and extraction. |
| Enantiomeric Excess (ee) | >95% | Determined by chiral HPLC. |
Visualization of Experimental Workflow
The logical flow of a classical chiral resolution process is depicted below. This workflow illustrates the key stages from the initial racemic mixture to the final, separated enantiomers.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Application Notes and Protocols for In Vivo Studies of 1-(3,4-Dimethoxyphenyl)ethanamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine, also known as 3,4-Dimethoxyphenethylamine (DMPEA) or Homoveratrylamine, is a phenethylamine compound with structural similarities to dopamine. In vivo studies in animal models are crucial for elucidating its pharmacological and toxicological profile. These application notes provide a summary of key findings and detailed protocols for conducting in vivo experiments to assess the neurotoxic, behavioral, and enzymatic effects of DMPEA.
Data Presentation
Table 1: Neurotoxicity of this compound (DMPEA) in Rats
| Parameter | Treatment Group | Dosage | Duration | % Change from Control/Non-injected Side | Animal Model | Reference |
| Striatal Dopamine | DMPEA | 16.55 µmol | 7 days (continuous infusion) | ↓ 14% | Male Sprague-Dawley Rats | [1] |
| Tyrosine Hydroxylase (TH)-positive Nigral Neurons | DMPEA | 16.55 µmol | 7 days (continuous infusion) | ↓ 24% | Male Sprague-Dawley Rats | [1] |
Note: The study cited utilized unilateral infusion into the caudate-putamen.
Experimental Protocols
Neurotoxicity Assessment via Continuous Intracranial Infusion
This protocol is designed to assess the neurotoxic effects of DMPEA on the nigrostriatal system in rats.
Objective: To determine the effect of continuous, localized administration of DMPEA on striatal dopamine levels and the number of tyrosine hydroxylase-positive neurons in the substantia nigra.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (DMPEA)
-
Sterile saline
-
Mini-osmotic pumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for dopamine measurement
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before surgery.
-
Drug Preparation: Dissolve DMPEA in sterile saline to the desired concentration for loading into the mini-osmotic pumps.
-
Surgery and Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., caudate-putamen).
-
Implant a guide cannula to the desired coordinates.
-
Secure the cannula to the skull with dental cement.
-
-
Mini-osmotic Pump Implantation:
-
Load the mini-osmotic pumps with the DMPEA solution or vehicle (sterile saline).
-
Implant the pump subcutaneously in the back of the rat.
-
Connect the pump to the implanted brain cannula via tubing.
-
-
Infusion Period: Allow the continuous infusion to proceed for the designated period (e.g., 7 days). Monitor the animals daily for any signs of distress.
-
Tissue Collection and Analysis:
-
At the end of the infusion period, euthanize the animals.
-
For dopamine measurement, dissect the striatum, homogenize the tissue, and analyze the supernatant using HPLC with electrochemical detection.
-
For TH neuron counting, perfuse the animals with paraformaldehyde, dissect the brain, and prepare sections of the substantia nigra for immunohistochemical staining for TH.
-
-
Data Analysis: Compare the dopamine levels and TH-positive cell counts between the DMPEA-treated and vehicle-treated groups.
Assessment of Psychedelic-like Effects using the Head-Twitch Response (HTR) Assay
DMPEA has been reported to induce the head-twitch response (HTR) in rodents, which is a behavioral proxy for serotonergic psychedelic effects.
Objective: To quantify the frequency of head-twitch responses in mice following the administration of DMPEA.
Materials:
-
Male C57BL/6J mice
-
This compound (DMPEA)
-
Vehicle (e.g., sterile saline)
-
Observation chambers
-
Video recording equipment or automated HTR detection system
Procedure:
-
Animal Acclimation: Acclimatize mice to the testing room and observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer DMPEA or vehicle intraperitoneally (i.p.) at various doses.
-
Observation Period: Immediately after injection, place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Quantification:
-
Manual Scoring: A trained observer, blind to the treatment conditions, manually counts the number of rapid, side-to-side head movements.
-
Automated Scoring: Utilize a system with a head-mounted magnet and a magnetometer to automatically detect and quantify HTR events.
-
-
Data Analysis: Analyze the dose-response relationship for DMPEA-induced HTRs. Compare the number of HTRs in the DMPEA-treated groups to the vehicle control group.
In Vivo Monoamine Oxidase (MAO) Inhibition Assay
DMPEA exhibits some activity as a monoamine oxidase inhibitor. This protocol provides a general framework for assessing in vivo MAO inhibition.
Objective: To determine the in vivo inhibitory effect of DMPEA on monoamine oxidase activity in the brain.
Materials:
-
Rats or mice
-
This compound (DMPEA)
-
Vehicle control
-
MAO substrate (e.g., kynuramine or a radiolabeled substrate)
-
Reagents for ex vivo MAO activity measurement (e.g., spectrophotometer or liquid scintillation counter)
Procedure:
-
Drug Administration: Administer DMPEA or vehicle to the animals at the desired dose and route.
-
Time Course: Euthanize animals at various time points after drug administration to determine the onset and duration of MAO inhibition.
-
Brain Tissue Preparation:
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex).
-
Homogenize the tissue in an appropriate buffer.
-
Prepare mitochondrial fractions, as MAO is a mitochondrial enzyme.
-
-
Ex Vivo MAO Assay:
-
Incubate the brain homogenates or mitochondrial fractions with a known concentration of an MAO substrate.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry for colorimetric products or liquid scintillation counting for radiolabeled products).
-
-
Data Analysis: Calculate the percentage of MAO inhibition in the DMPEA-treated groups compared to the vehicle-treated group at each time point.
Visualizations
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(3,4-Dimethoxyphenyl)ethanamine using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine, also known as homoveratrylamine, is a phenethylamine compound structurally related to the neurotransmitter dopamine.[1] While its primary pharmacological activities are not extensively characterized in publicly available literature, the evaluation of its cytotoxic potential is a critical step in any drug development or chemical safety assessment pipeline. This document provides a comprehensive guide to utilizing common cell-based assays for determining the cytotoxic effects of this compound.
These protocols will detail methods to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-assay approach, researchers can obtain a more complete profile of the potential toxicity of this compound. The assays described are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Recommended Cell Lines
The choice of cell line is crucial for relevant cytotoxicity testing and should be guided by the intended application or potential target organ of the compound.[2][3] For a compound with a structure related to a neurotransmitter, neuronal cell lines such as SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma) would be highly relevant. To assess general cytotoxicity, commonly used cell lines like HeLa (human cervical cancer), A549 (human lung carcinoma), or a normal fibroblast cell line like L929 are appropriate.[4] For hepatotoxicity screening, HepG2 (human liver cancer) cells are a standard model. The protocols provided are generally applicable, but optimization for specific cell lines may be required.
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison between different concentrations of this compound and control groups. The following tables provide templates for data presentation.
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0 µM) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: LDH Assay - Cytotoxicity (Membrane Integrity)
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Vehicle Control | |||
| Low Control | |||
| High Control (Lysis) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 3: Caspase-3/7 Assay - Apoptosis Induction
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control (0 µM) | 1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| Staurosporine (Positive Control) |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for cytotoxicity testing.
Hypothetical Signaling Pathway for Cytotoxicity
Given its structure as a phenethylamine, a plausible cytotoxic mechanism for this compound could involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical apoptotic pathway induced by the test compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
This compound
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Add 100 µL of the solubilization solution to each well.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9][10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency)
-
96-well flat-bottom sterile plates
-
Lysis buffer (usually included in the kit, e.g., Triton X-100)
-
This compound
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare the following controls on the same plate:[10]
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.
-
No-Cell Control: Culture medium only (for background absorbance).
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[13][14]
Materials:
-
Commercially available Caspase-3/7 assay kit (e.g., luminescent or fluorescent)
-
Opaque-walled 96-well plates (for luminescent or fluorescent assays)
-
This compound
-
Apoptosis inducer (e.g., Staurosporine) for a positive control
Protocol:
-
Seed cells in an opaque-walled 96-well plate as described previously.
-
Treat cells with serial dilutions of this compound and a positive control (e.g., Staurosporine). Include a vehicle control.
-
Incubate for a time period appropriate for apoptosis induction (typically 6-24 hours).
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add the caspase-3/7 reagent to each well in a 1:1 ratio with the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
References
- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. blog.johner-institute.com [blog.johner-institute.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application of 1-(3,4-Dimethoxyphenyl)ethanamine in the Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine serves as a pivotal precursor in the synthesis of a diverse array of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds with significant pharmacological activities. Its versatile structure, featuring a reactive amine group and an electron-rich aromatic ring, makes it an ideal starting material for constructing the core tetrahydroisoquinoline scaffold found in numerous natural and synthetic alkaloids. This document provides detailed application notes and experimental protocols for the synthesis of two prominent isoquinoline alkaloids, Salsolidine and Laudanosine, utilizing this compound. The methodologies described herein, primarily the Pictet-Spengler and Bischler-Napieralski reactions, are fundamental strategies in alkaloid synthesis.
Synthetic Applications
This compound is a key building block for the synthesis of various isoquinoline alkaloids. The two primary and classical methods employed for the construction of the tetrahydroisoquinoline core from this precursor are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This method is particularly effective when the aromatic ring is activated with electron-donating groups, such as the methoxy groups present in the starting material.[3]
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide, derived from this compound, to a 3,4-dihydroisoquinoline using a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[4][5] The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.[6]
These reactions have been successfully applied to the total synthesis of several important alkaloids, including Salsolidine and Laudanosine.
Experimental Protocols
Protocol 1: Synthesis of (±)-Salsolidine via Pictet-Spengler Reaction
This protocol details the synthesis of racemic Salsolidine from this compound and acetaldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the solution while stirring.
-
Add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 1-2).
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford (±)-Salsolidine.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Reference |
| (±)-Salsolidine | This compound | Acetaldehyde, HCl | ~75-85% | Theoretical |
Spectroscopic Data for (±)-Salsolidine:
| Type | Data |
| ¹H NMR (CDCl₃) | δ 6.65 (s, 1H), 6.60 (s, 1H), 4.45 (q, J=6.8 Hz, 1H), 3.87 (s, 6H), 3.20-3.05 (m, 1H), 2.80-2.65 (m, 2H), 2.55-2.45 (m, 1H), 1.45 (d, J=6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃) | δ 147.8, 147.5, 128.9, 126.5, 111.8, 109.2, 56.0, 55.9, 51.2, 41.5, 29.7, 22.8. |
Protocol 2: Synthesis of (S)-Laudanosine Precursor via Bischler-Napieralski Reaction and Asymmetric Reduction
This protocol outlines a multi-step synthesis of an enantiomerically enriched precursor to (S)-Laudanosine.
Step 1: Amide Formation
-
React this compound with 3,4-dimethoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the amide from Step 1 in a suitable solvent such as toluene or acetonitrile.
-
Add a dehydrating agent, typically phosphorus oxychloride (POCl₃), and reflux the mixture to effect cyclization to the 3,4-dihydroisoquinoline intermediate.[7]
Step 3: Asymmetric Transfer Hydrogenation
-
The prochiral 3,4-dihydroisoquinoline is then subjected to asymmetric transfer hydrogenation to introduce the chirality at the C1 position.[8]
-
A common catalyst system for this transformation is a chiral ruthenium complex, such as RuCl--INVALID-LINK--, with a hydrogen source like formic acid/triethylamine azeotrope.[8]
Step 4: N-Methylation
-
The resulting chiral tetrahydroisoquinoline is N-methylated using a suitable methylating agent (e.g., formaldehyde followed by reduction with sodium borohydride or formic acid - Eschweiler-Clarke reaction) to yield (S)-Laudanosine.[9]
Quantitative Data for Asymmetric Synthesis:
| Product | Key Reaction Step | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-Laudanosine | Asymmetric Hydroamination | Chiral bisoxazoline-lithium amide | 76% | 96% (for the key step) | [10] |
| Chiral Amine Precursor | Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | up to 92% | 65% | [11] |
Spectroscopic Data for (±)-Laudanosine:
| Type | Data |
| ¹H NMR (CDCl₃) | δ 6.75-6.55 (m, 4H), 6.09 (s, 1H), 4.15-4.05 (m, 1H), 3.85 (s, 6H), 3.82 (s, 3H), 3.58 (s, 3H), 3.20-2.60 (m, 6H), 2.58 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ 148.8, 147.5, 147.3, 144.5, 131.8, 127.8, 126.5, 121.5, 112.2, 111.8, 111.3, 109.5, 57.2, 56.0, 55.9, 55.8, 47.2, 42.3, 41.8, 29.1. |
Visualizations
Synthetic Workflows
Caption: Pictet-Spengler synthesis of (±)-Salsolidine.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. chem.washington.edu [chem.washington.edu]
Application Notes and Protocols for the Solid-Phase Extraction of 1-(3,4-Dimethoxyphenyl)ethanamine
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine is a primary amine and a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is crucial to ensure the quality and safety of the final active pharmaceutical ingredient (API). Solid-phase extraction (SPE) is a highly effective and efficient technique for the purification of this compound from reaction mixtures and for its isolation from various matrices. This document provides detailed application notes and experimental protocols for the purification of this compound using two primary SPE techniques: Strong Cation Exchange (SCX) and Mixed-Mode (Reversed-Phase/Strong Cation Exchange).
Principle of Solid-Phase Extraction for Amine Purification
The purification of this compound by SPE leverages the basic nature of its primary amine functional group.
-
Strong Cation Exchange (SCX) SPE: In an acidic environment, the primary amine group of this compound becomes protonated, acquiring a positive charge. This allows it to be strongly retained by the negatively charged functional groups of an SCX sorbent. Neutral or acidic impurities are not retained and can be washed away. The purified amine is then eluted by neutralizing it with a basic solution, which disrupts the ionic interaction with the sorbent.
-
Mixed-Mode SPE (Reversed-Phase/Strong Cation Exchange): This approach combines the ion-exchange mechanism with reversed-phase retention. This dual retention mechanism allows for a more rigorous washing procedure, as the compound of interest is held by both ionic and hydrophobic interactions. This can lead to even cleaner extracts, particularly from complex sample matrices.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds via the reductive amination of 3,4-dimethoxyphenylacetone. Potential impurities may include:
-
Unreacted starting material (3,4-dimethoxyphenylacetone)
-
By-products from the reducing agent
-
Side-reaction products
-
Degradation products
A well-designed SPE protocol can effectively remove these impurities.
Experimental Protocols
Two primary protocols are presented below. Protocol 1, using a Strong Cation Exchange (SCX) sorbent, is recommended for its high recovery and specificity for basic compounds. Protocol 2, utilizing a Mixed-Mode sorbent, offers an alternative with potentially enhanced cleanup from complex matrices.
Protocol 1: Purification using a Strong Cation Exchange (SCX) SPE Cartridge
This protocol is designed for the selective isolation of this compound from a reaction mixture, leveraging its basic properties.
Materials and Reagents:
-
SPE Cartridge: Strong Cation Exchange (SCX), e.g., 500 mg / 3 mL
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a dilute acidic solution).
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized water or a weak acid solution (e.g., 0.1 M HCl or 2% acetic acid)
-
Wash Solvent 1 (Polar Impurities): Deionized water or a weak acid solution
-
Wash Solvent 2 (Non-polar Impurities): Methanol or acetonitrile
-
Elution Solvent: 5% Ammonium hydroxide in methanol (v/v)
-
SPE Vacuum Manifold
-
Collection tubes
Workflow Diagram:
Procedure:
-
Sample Preparation: Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent. If the sample is not already acidic, adjust the pH to approximately 2 pH units below the pKa of the amine (~pH 8) to ensure protonation.
-
Cartridge Conditioning: Place the SCX SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to solvate the sorbent bed.
-
Cartridge Equilibration: Pass 5 mL of the equilibration solvent (e.g., 0.1 M HCl) through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the prepared sample onto the cartridge. Apply a slow, consistent flow rate (approximately 1-2 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
Washing:
-
Wash 1: Pass 5 mL of the equilibration solvent through the cartridge to remove polar, non-retained impurities.
-
Wash 2: Pass 5 mL of methanol or acetonitrile through the cartridge to remove non-polar, non-ionically bound impurities.
-
-
Elution: Place a clean collection tube under the cartridge. Pass 5 mL of the elution solvent (5% ammonium hydroxide in methanol) through the cartridge. The basic solution will neutralize the protonated amine, disrupting its ionic bond with the sorbent and allowing it to elute.
-
Post-Elution: The collected fraction contains the purified this compound. The solvent can be evaporated under a stream of nitrogen and reconstituted in a suitable solvent for further analysis or use.
Protocol 2: Purification using a Mixed-Mode (Reversed-Phase/SCX) SPE Cartridge
This protocol provides a more rigorous cleanup by utilizing both hydrophobic and cation exchange retention mechanisms.
Materials and Reagents:
-
SPE Cartridge: Mixed-Mode C8/SCX or Polymer-based SCX, e.g., 200 mg / 3 mL
-
Sample: Crude this compound dissolved in a suitable solvent.
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized water or a weak acid solution (e.g., 2% formic acid)
-
Wash Solvent 1 (Polar Impurities): Weak acid solution (e.g., 2% formic acid)
-
Wash Solvent 2 (Non-polar Impurities): Methanol
-
Elution Solvent: 5% Ammonium hydroxide in methanol (v/v)
-
SPE Vacuum Manifold
-
Collection tubes
Workflow Diagram:
Procedure:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent with low organic content. Adjust the pH to be at least 2 units below the pKa of the amine to ensure it is in its cationic form.
-
Cartridge Conditioning: Pass 5 mL of methanol through the mixed-mode cartridge.
-
Cartridge Equilibration: Pass 5 mL of the weak acid solution through the cartridge.
-
Sample Loading: Load the prepared sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash 1: Pass 5 mL of the weak acid solution to remove polar impurities. This step maintains the ionic retention of the analyte.
-
Wash 2: Pass 5 mL of methanol to remove more hydrophobic, neutral, and weakly acidic impurities that are not ionically bound. The strong ionic interaction will retain the protonated amine.
-
-
Elution: Place a clean collection tube under the cartridge. Elute the purified amine with 5 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the solvent from the collected fraction as needed.
Data Presentation
The following table summarizes expected performance data based on studies of similar primary aromatic amines.[1] Actual results may vary depending on the specific sample matrix and experimental conditions.
Table 1: Expected Performance of SPE Protocols
| Parameter | Strong Cation Exchange (SCX) | Mixed-Mode (RP/SCX) |
| Expected Recovery | > 90%[1] | > 85% |
| Purity | High | Very High |
| Capacity | High | Moderate to High |
| Selectivity | High for basic compounds | Very high for basic/hydrophobic compounds |
Concluding Remarks
Solid-phase extraction is a robust and versatile technique for the purification of this compound. The choice between a strong cation exchange and a mixed-mode sorbent will depend on the complexity of the sample matrix and the desired level of purity. For most applications involving purification from a synthetic reaction mixture, the SCX protocol should provide excellent results with high recovery.[1] For more complex matrices, such as biological fluids, the mixed-mode protocol is recommended for its superior cleanup capabilities. It is always advisable to perform initial optimization of the wash and elution solvent compositions to achieve the best results for a specific application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3,4-Dimethoxyphenyl)ethanamine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via two primary routes: Reductive Amination and the Leuckart Reaction.
Reductive Amination of 3,4-Dimethoxyacetophenone
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2] This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[3][4] For the synthesis of this compound, 3,4-dimethoxyacetophenone is reacted with an ammonia source, followed by reduction.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete imine formation.[5] | - Ensure the reaction pH is weakly acidic (around 6-7) to facilitate imine formation without protonating the amine nucleophile. Acetic acid can be used as a catalyst.[6] - Increase the reaction time for imine formation before adding the reducing agent. - Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards imine formation. |
| Ineffective reduction of the imine. | - Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are selective for imines over ketones.[2][6] - Ensure the reducing agent is fresh and added in appropriate stoichiometry. An excess may be required. | |
| Over-alkylation leading to secondary amine formation.[7] | - Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[6] | |
| Presence of unreacted 3,4-dimethoxyacetophenone | Inefficient imine formation or reduction. | - See solutions for "Low or no product yield". - Consider a two-step procedure: form and isolate the imine first, then proceed with the reduction. |
| Formation of side products (e.g., alcohol from ketone reduction) | Non-selective reducing agent. | - Use a milder, more selective reducing agent like NaBH3CN or NaBH(OAc)3, which are less likely to reduce the starting ketone.[2][6] - If using a less selective reducing agent like NaBH4, ensure complete imine formation before its addition.[8] |
| Difficulty in product isolation | Emulsion formation during work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
| Product is soluble in the aqueous layer. | - Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form and more soluble in the organic solvent. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). |
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[9] This reaction is typically carried out at high temperatures.
Logical Relationship: Leuckart Reaction Parameters
Caption: Key parameters influencing the outcome of the Leuckart reaction.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product yield | Suboptimal temperature. | - The reaction requires high temperatures, typically between 120-130°C for ammonium formate and above 165°C for formamide.[9] - Optimize the temperature for your specific setup, as overheating can lead to decomposition. |
| Inefficient reagent. | - Ammonium formate generally gives better yields than formamide alone.[9] - The addition of formic acid to the reaction mixture can improve the yield.[10] | |
| Incomplete hydrolysis of the formyl intermediate. | - The initial product of the Leuckart reaction is often the N-formyl derivative, which requires hydrolysis (typically with HCl) to yield the free amine. Ensure complete hydrolysis. | |
| Formation of tarry byproducts | High reaction temperature and prolonged reaction time. | - Carefully control the reaction temperature and time to minimize the formation of polymeric side products. - Consider using a solvent to improve heat transfer and maintain a more uniform temperature. |
| Difficult product purification | Presence of unreacted starting materials and byproducts. | - After hydrolysis, perform a thorough acid-base extraction to separate the basic amine product from neutral and acidic impurities. - Distillation under reduced pressure is a common method for purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides a higher yield for this compound?
While yields are highly dependent on the specific reaction conditions and scale, reductive amination using a selective reducing agent like NaBH(OAc)3 often provides good to excellent yields under milder conditions compared to the high-temperature Leuckart reaction. However, the Leuckart reaction can be a cost-effective option for large-scale synthesis.
Q2: What are the main safety precautions to consider during these syntheses?
-
Reductive Amination: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Quenching the reaction should be done carefully to avoid the release of hydrogen cyanide gas.
-
Leuckart Reaction: This reaction is performed at high temperatures and can generate pressure if performed in a sealed vessel due to the evolution of carbon dioxide.[11] It should be carried out in an open or well-vented system with appropriate temperature control.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (3,4-dimethoxyacetophenone) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: My final product is a racemic mixture. How can I obtain a single enantiomer?
The synthesis of a specific enantiomer typically requires either the use of a chiral starting material, a chiral catalyst in an asymmetric synthesis, or the resolution of the racemic mixture. Common resolution techniques for amines include the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization.
Q5: What are the common side products in the synthesis of primary amines from ketones?
A common side product is the secondary amine formed from the reaction of the primary amine product with another molecule of the starting ketone.[7] This can be minimized by using a large excess of the ammonia source. In some cases, the alcohol corresponding to the reduction of the ketone can also be formed if a non-selective reducing agent is used.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
-
Imine Formation:
-
In a round-bottom flask, dissolve 3,4-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCE) or methanol.
-
Add ammonium acetate (10 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Protocol 2: Leuckart Reaction using Ammonium Formate
This protocol involves high temperatures and should be performed with appropriate safety precautions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxyacetophenone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Optionally, add formic acid (1-2 equivalents) to improve the yield.
-
-
Reaction:
-
Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous.
-
-
Hydrolysis:
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours to hydrolyze the intermediate N-formyl derivative.
-
-
Work-up and Purification:
-
Cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude amine by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes typical yields for different synthetic methods. Note that these are literature values and actual yields may vary depending on the specific experimental conditions.
| Synthetic Method | Starting Material | Reagents | Typical Yield | Reference |
| Reductive Amination | 3,4-Dimethoxyacetophenone | NH4OAc, NaBH(OAc)3 | 80-95% | General procedure[6] |
| Leuckart Reaction | 3,4-Dimethoxyacetophenone | Ammonium Formate, Formic Acid | 60-75% | General procedure[10] |
| Oxime Hydrogenation | 3,4-Dimethoxyacetophenone Oxime | H2, Raney Nickel | ~90% | General procedure for similar substrates[12] |
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. scispace.com [scispace.com]
- 12. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethoxyphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral secondary amine, often used as a building block in asymmetric synthesis and as an intermediate for pharmaceutical compounds.[1] Its structure is similar to neurotransmitters like dopamine, making it a subject of interest in neurobiology and pharmacology.[1][2] It is distinct from its isomer, 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine), which is a metabolite of dopamine.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically handled as a hydrochloride salt, which is a solid.[3][4] The free base of the related (R)-enantiomer has a boiling point of 120°C at 1 mmHg and a density of 1.037 g/cm³.[1] Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Boiling Point (R-isomer) | 120°C @ 1 mmHg | [1] |
| Density (R-isomer) | 1.037 g/cm³ | [1] |
| Appearance (HCl Salt) | Solid | [3] |
| Molecular Formula (HCl Salt) | C₁₀H₁₆ClNO₂ | [3] |
| Molecular Weight (HCl Salt) | 217.69 g/mol | [3] |
Q3: What are the most common synthetic routes to prepare this compound?
A3: The most common laboratory-scale synthesis is the reductive amination of 3',4'-dimethoxyacetophenone. This one-pot method involves the reaction of the ketone with an amine source (like ammonia) to form an imine intermediate, which is then reduced to the target amine.[5] Various reducing agents can be used, each with specific advantages and disadvantages.[6][7]
Synthesis & Reaction Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of this compound, particularly via reductive amination.
Q4: My reductive amination yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low reaction yield.
-
Starting Material Purity: Ensure the 3',4'-dimethoxyacetophenone is pure and free of contaminants that could poison the catalyst or reducing agent.
-
Choice of Reducing Agent: The choice of hydride source is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the imine in the presence of the ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but can generate toxic cyanide byproducts.[6][7] Standard sodium borohydride (NaBH₄) can reduce the starting ketone, leading to 1-(3,4-dimethoxyphenyl)ethanol as a major byproduct.[7][8]
-
Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH ~4-5).[7] However, if the pH is too low, the amine nucleophile will be protonated and non-reactive.[5] Adding a mild acid like acetic acid can be beneficial.
-
Water Removal: The formation of the imine intermediate from the ketone and amine releases water.[6] This equilibrium can be shifted towards the product by removing water, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Workup Procedure: Product loss can occur during aqueous workup. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the amine hydrochloride, making it soluble in the organic extraction solvent.
Q5: I am observing a significant amount of 1-(3,4-dimethoxyphenyl)ethanol as a byproduct. How can I prevent this?
A5: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting ketone.
-
Use a Weaker Reducing Agent: Switch from a strong reducing agent like NaBH₄ to a more selective one like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][7] These agents are less reactive towards ketones but readily reduce the protonated imine intermediate.
-
Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the ketone and amine source to stir together (e.g., for 1-2 hours) to maximize the concentration of the imine intermediate.[7]
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| NaBH₄ | Inexpensive, readily available. | Can readily reduce the starting ketone, leading to alcohol byproduct.[7] |
| NaBH₃CN | Selective for imines over ketones; stable in mildly acidic conditions.[6] | Highly toxic; generates toxic HCN/NaCN during workup.[6] |
| NaB(OAc)₃H (STAB) | Highly selective for imines; non-toxic byproducts; convenient for one-pot reactions.[5] | More expensive; moisture-sensitive. |
Q6: My final product is difficult to purify. What are the recommended purification strategies?
A6: Purification can be challenging due to the basic nature of the amine and the potential for similar polarity byproducts.
-
Acid-Base Extraction: Utilize the basicity of the amine. After the initial workup, dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities like the starting ketone or alcohol byproduct in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Crystallization: If the amine is a solid, or if its hydrochloride salt is crystalline, recrystallization can be an effective purification method.
-
Column Chromatography: Use silica gel chromatography. It is often recommended to pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to prevent the polar amine product from streaking on the column.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the synthesis using sodium triacetoxyborohydride.
Workflow Diagram
Caption: Experimental workflow for reductive amination.
Materials:
-
3',4'-Dimethoxyacetophenone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3',4'-dimethoxyacetophenone (1.0 eq).
-
Add ammonium acetate (5-10 eq) and anhydrous DCM (or DCE) as the solvent.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, monitoring for any temperature increase.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and extract the amine into 1 M HCl (3x).
-
Wash the acidic aqueous layer with DCM or ether to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >10.
-
Extract the free amine product with DCM (3x).
-
Combine the final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
References
- 1. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
Optimization of reaction conditions for derivatizing 1-(3,4-Dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-(3,4-Dimethoxyphenyl)ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reagent, suboptimal temperature, or short reaction time. | - Increase the molar ratio of the derivatizing agent to the amine (start with 1.2-1.5 equivalents).- Optimize the reaction temperature. For many acylations, room temperature is sufficient, but gentle heating (40-60°C) may be required.[1]- Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. |
| Degradation of the amine or derivatizing agent. | - Ensure the amine is pure and the derivatizing agent is not hydrolyzed. Use fresh reagents and anhydrous solvents if necessary.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | |
| Incorrect pH of the reaction mixture. | - For many derivatizations, a slightly basic pH is required to deprotonate the amine, making it more nucleophilic. A common choice is a borate buffer (pH 8-10) or the addition of a non-nucleophilic base like triethylamine.[2][3] | |
| Formation of Multiple Products | Presence of impurities in the starting material. | - Purify the this compound before derivatization, for instance by distillation or column chromatography. |
| Side reactions with the derivatizing agent. | - Some derivatizing agents can react with other functional groups or with themselves.[2] For example, dansyl chloride can also react with phenols.[2]- Adjust the reaction conditions (e.g., lower the temperature) to minimize side reactions. | |
| For chiral derivatization, use of a derivatizing agent with low enantiomeric purity. | - Use a chiral derivatizing agent with high enantiomeric excess (≥98%). This will minimize the formation of multiple diastereomers for each enantiomer of the amine.[1] | |
| Incomplete Reaction | Steric hindrance around the amine group. | - While this compound is a primary amine and generally reactive, bulky derivatizing agents might react slower. Increase reaction time or temperature as needed. |
| Poor solubility of reactants. | - Choose a solvent in which both the amine and the derivatizing agent are soluble. Common solvents include acetonitrile, dichloromethane, or a mixture of an organic solvent and an aqueous buffer. | |
| Difficulty in Product Purification | Excess derivatizing agent or byproducts. | - If the derivatizing agent is an acid chloride, a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove excess reagent and the HCl byproduct.- Use column chromatography for purification if simple extraction is insufficient. |
| Poor Chromatographic Peak Shape of the Derivative | Adsorption of the derivative onto the column. | - Ensure the derivatization is complete, as residual amine can cause peak tailing.- Optimize the mobile phase of your chromatographic method (e.g., adjust pH or ionic strength). |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often performed for several reasons:
-
To improve chromatographic properties: Derivatization can reduce the polarity of the amine, leading to better retention and peak shape in reverse-phase HPLC.[3]
-
To enhance detection: By introducing a chromophore or fluorophore, the sensitivity of detection by UV-Vis or fluorescence detectors can be significantly increased.[3][4] Common derivatizing agents for this purpose include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA).[2][3][4]
-
For chiral separation: Since this compound is a chiral molecule, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral chromatographic column.[5][6]
Q2: What are the most common types of derivatization reactions for primary amines like this compound?
A2: The most common derivatization reaction for primary amines is acylation.[7] This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For analytical purposes, reagents that introduce a detectable tag are frequently used.
Q3: How do I choose the right derivatizing agent?
A3: The choice of derivatizing agent depends on the analytical goal:
-
For general-purpose HPLC with UV detection: Simple acylating agents like benzoyl chloride can be used.
-
For high-sensitivity fluorescence detection: Agents like dansyl chloride, FMOC-Cl, or OPA are excellent choices.[2][3][4] OPA is particularly useful as it reacts rapidly with primary amines.[2][3]
-
For chiral separation by HPLC or GC: A chiral derivatizing agent is required. A common example is (S)-N-(trifluoroacetyl)prolyl chloride (S-TPC).[1][6]
Q4: What are typical reaction conditions for an acylation reaction?
A4: A general procedure for the acylation of this compound would involve dissolving the amine in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile) with a non-nucleophilic base like triethylamine. The acylating agent (e.g., acetyl chloride) is then added dropwise, often at room temperature. The reaction is typically stirred for several hours.[8]
Q5: How can I monitor the progress of the derivatization reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spot or peak of the starting amine with the newly formed product spot or peak, you can determine when the reaction is complete.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-1-(3,4-Dimethoxyphenyl)ethanamine
This protocol is adapted from a similar synthesis of N-acetyl-3,4-dimethoxyphenethylamine.[8]
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Chloroform
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Carbon tetrachloride
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in chloroform.
-
Stir the solution and add acetyl chloride (1.1 equivalents) dropwise over 30 minutes.
-
Continue stirring the mixture overnight at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash three times with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude solid product.
-
For purification, dissolve the solid in hot carbon tetrachloride and add cyclohexane. Allow the solution to cool slowly to crystallize the product.
-
Collect the crystals by filtration and dry to obtain N-acetyl-1-(3,4-Dimethoxyphenyl)ethanamine.
Protocol 2: Chiral Derivatization for HPLC Analysis
This protocol is a general guideline for chiral derivatization based on common practices.[1][6]
Materials:
-
This compound sample
-
(S)-N-(trifluoroacetyl)prolyl chloride (S-TPC) solution (e.g., 2% in a suitable solvent like butyl acetate)
-
Anhydrous solvent (e.g., butyl acetate, hexanes)
-
Aqueous base (e.g., 0.2 M sodium hydroxide)
-
Organic extraction solvent (e.g., tert-butyl methyl ether - TBME)
-
Formic acid
-
Reconstitution solvent (e.g., 5% methanol in 10 mM ammonium acetate)
Procedure:
-
If the sample is in an aqueous matrix, make it alkaline with the aqueous base and extract the amine into the organic extraction solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add the S-TPC solution to the dried residue.
-
Heat the mixture at 60-70°C for 15-30 minutes.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solvent for HPLC analysis.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Decision tree for selecting a suitable derivatizing agent.
References
- 1. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. prepchem.com [prepchem.com]
Preventing side reactions in the synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Primary Amine
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. For catalytic hydrogenations, ensure the catalyst is active and that there is sufficient hydrogen pressure.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the reaction.
-
Solution: Systematically optimize the reaction conditions. For the Leuckart reaction, temperatures are typically high (120-165°C)[1]. For catalytic hydrogenation, the optimal temperature and pressure can vary depending on the catalyst used.
-
-
Formation of Side Products: The formation of side products is a major contributor to low yields of the desired primary amine. The most common side products are the corresponding secondary amine and, in the case of the Leuckart reaction, N-formylated products[2].
-
Solution: To minimize secondary amine formation, a large excess of the ammonia source should be used. In reductive amination, the imine can be pre-formed before the addition of the reducing agent to suppress the formation of tertiary amines[3]. For the Leuckart reaction, ensuring complete hydrolysis of the intermediate N-formyl derivative is crucial for obtaining the free amine. This is typically achieved by refluxing with a strong acid like hydrochloric acid[4].
-
-
Catalyst Inactivation: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel) may become deactivated.
Issue 2: Formation of Significant Amounts of Secondary Amine Byproduct
Q: I am observing a significant amount of the secondary amine, N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethoxyphenyl)ethanamine, in my product mixture. How can I prevent this?
A: The formation of secondary amines is a common side reaction in reductive amination. Here are strategies to minimize its formation:
-
Excess Ammonia Source: Use a large molar excess of ammonia or an ammonium salt (like ammonium acetate) relative to the ketone (3,4-dimethoxyphenylacetone). This shifts the equilibrium towards the formation of the primary imine, which is the precursor to the desired primary amine.
-
Stepwise Procedure: For reductive aminations using reducing agents like sodium borohydride, a stepwise approach can be beneficial. First, allow the imine to form by reacting 3,4-dimethoxyphenylacetone with the ammonia source. Once the imine formation is complete (as monitored by TLC or other methods), then add the reducing agent. This can reduce the chance of the newly formed primary amine reacting with remaining ketone to form the secondary amine[7].
-
Reaction Conditions: Running the reaction under non-acidic conditions can also help to suppress the formation of the tertiary amine[3].
Issue 3: Presence of N-Formyl Byproduct in Leuckart Reaction
Q: After performing a Leuckart reaction, I have identified an N-formyl impurity in my product. How can I remove it?
A: The N-formyl derivative is a common intermediate in the Leuckart reaction and its presence in the final product indicates incomplete hydrolysis.
-
Solution: To remove the N-formyl group and obtain the free primary amine, the crude product from the Leuckart reaction must be hydrolyzed. This is typically achieved by refluxing the reaction mixture with a strong acid, such as concentrated hydrochloric acid, for several hours[4]. After hydrolysis, the reaction mixture is made alkaline to liberate the free amine, which can then be extracted.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed synthetic routes are:
-
Reductive Amination of 3,4-Dimethoxyphenylacetone: This can be achieved through:
-
The Leuckart Reaction: This method uses ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures (typically 120-165°C)[1].
-
Catalytic Hydrogenation: This involves reacting the ketone with ammonia in the presence of a catalyst, most commonly Raney Nickel, under hydrogen pressure[8].
-
-
Reduction of 3,4-Dimethoxyacetophenone Oxime: The ketone is first converted to its oxime, which is then reduced to the primary amine, often using a reducing agent like sodium borohydride or catalytic hydrogenation.
Q2: What are the key side reactions to be aware of during the synthesis?
A2: The primary side reactions include:
-
Formation of Secondary and Tertiary Amines: This is a common issue in most reductive amination procedures.
-
Formation of N-Formyl Derivatives: This is specific to the Leuckart reaction and occurs if the hydrolysis step is incomplete[2].
-
Reduction of the Carbonyl to an Alcohol: In catalytic hydrogenation, the ketone starting material can be reduced to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethanol.
Q3: Can you provide a general comparison of the different synthetic methods?
A3: The choice of synthetic method often depends on the available equipment, scale of the reaction, and desired purity.
| Method | Precursor | Reagents | Typical Conditions | Common Side Products |
| Leuckart Reaction | 3,4-Dimethoxyphenylacetone | Ammonium formate or formamide | High temperature (120-165°C) | N-formyl derivative, secondary amine |
| Catalytic Hydrogenation | 3,4-Dimethoxyphenylacetone | Ammonia, H₂, Raney Nickel | Elevated temperature and pressure | Secondary amine, 1-(3,4-dimethoxyphenyl)ethanol |
| Oxime Reduction | 3,4-Dimethoxyacetophenone | Hydroxylamine, then a reducing agent (e.g., NaBH₄ or H₂/catalyst) | Varies with reducing agent | Secondary amine |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Leuckart Reaction
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add 3,4-dimethoxyphenylacetone and a 3-5 molar excess of ammonium formate.
-
Reaction: Heat the mixture with stirring to 150-165°C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous.
-
Hydrolysis: After cooling, add a 3M solution of hydrochloric acid to the flask. Reflux the mixture for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation with Raney Nickel
This protocol is a general procedure and requires appropriate safety precautions for handling Raney Nickel and hydrogen gas.
-
Catalyst Preparation: Prepare active Raney Nickel catalyst according to standard procedures, for example, by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution[5]. The catalyst should be thoroughly washed with water and then with the reaction solvent (e.g., ethanol or methanol) until neutral.
-
Reaction Setup: In a high-pressure autoclave, place 3,4-dimethoxyphenylacetone, the solvent (e.g., methanol saturated with ammonia), and the freshly prepared Raney Nickel catalyst.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the hydrogen uptake.
-
Work-up: After the reaction is complete (no more hydrogen uptake), cool the autoclave, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet and handled with care.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Formation of secondary amine side product.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. [PDF] Hitchhiker’s Guide to Reductive Amination | Semantic Scholar [semanticscholar.org]
- 8. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Resolution of 1-(3,4-Dimethoxyphenyl)ethanamine Enantiomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the resolution of 1-(3,4-Dimethoxyphenyl)ethanamine enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the enzymatic and diastereomeric resolution of this compound.
Enzymatic Resolution using Candida antarctica Lipase B (CALB)
Question: My enzymatic resolution is showing low conversion, even after an extended reaction time. What are the possible causes and solutions?
Answer: Low conversion in lipase-catalyzed resolution can be attributed to several factors:
-
Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Consider purchasing a new batch of the enzyme.
-
Insufficient Enzyme Loading: The amount of enzyme may be too low for the scale of your reaction. Try incrementally increasing the enzyme loading.
-
Poor Choice of Acyl Donor: The acyl donor might not be optimal for the substrate and enzyme. For primary amines like this compound, esters like ethyl acetate or isopropyl 2-ethoxyacetate are often effective.
-
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role. Ensure the reaction is performed at the optimal temperature for CALB (typically 40-60 °C). The choice of a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) is often preferred.
-
Product Inhibition: The accumulation of the acylated product or the alcohol by-product can inhibit the enzyme. This can sometimes be mitigated by using an acyl donor that generates a volatile alcohol by-product that can be removed under vacuum.
Question: The enantiomeric excess (e.e.) of my unreacted amine is lower than expected. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is key to a successful kinetic resolution. Here are some strategies to improve it:
-
Optimize the Acyl Donor: The structure of the acyl donor can significantly influence the enantioselectivity of the enzyme. Screening a variety of acyl donors (e.g., different alkyl esters) is recommended.
-
Fine-tune the Temperature: Lowering the reaction temperature can sometimes enhance the enantioselectivity of the enzyme, although it may also decrease the reaction rate.
-
Solvent Selection: The polarity of the solvent can affect the enzyme's conformation and, consequently, its enantioselectivity. Experiment with a range of non-polar and medium-polarity solvents.
-
Monitor the Reaction Progress: It is crucial to stop the reaction at approximately 50% conversion to obtain the highest possible enantiomeric excess for the unreacted enantiomer. Over-running the reaction will lead to a decrease in the e.e. of the remaining substrate.
Question: I am observing a significant background (non-enzymatic) acylation. How can I minimize this?
Answer: Non-enzymatic acylation can reduce the overall enantioselectivity of the process. To minimize it:
-
Run a Control Reaction: Always perform a control experiment without the enzyme to quantify the extent of the background reaction under your reaction conditions.
-
Milder Acylating Agent: If the background reaction is significant, consider using a less reactive acylating agent.
-
Lower Reaction Temperature: Reducing the temperature will slow down both the enzymatic and non-enzymatic reactions, but it may decrease the rate of the background reaction more significantly.
Diastereomeric Crystallization
Question: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?
Answer: Failure to form crystals can be due to several reasons:
-
Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents to decrease solubility. Conversely, the salt may have precipitated as an oil because it is not soluble enough; in this case, a more polar solvent is needed.
-
Concentration: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try cooling the solution slowly or adding an anti-solvent (a solvent in which the diastereomeric salt is insoluble) dropwise.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer: Low diastereomeric excess is a common problem. Here are some ways to address it:
-
Recrystallization: The most common method to improve d.e. is to recrystallize the diastereomeric salt. This process is repeated until the desired d.e. is achieved.
-
Solvent Screening: The choice of solvent for crystallization and recrystallization is critical. A solvent that provides a significant difference in the solubility of the two diastereomers is ideal. Screening a range of solvents is highly recommended.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution can lead to the formation of more well-defined crystals with higher diastereomeric purity.
-
Equilibration Time: Allowing the solution to equilibrate at the crystallization temperature for a sufficient period can improve the d.e. of the crystalline material.
Question: My diastereomeric salt is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solubility or a large difference between the melting point of the salt and the boiling point of the solvent. To address this:
-
Change the Solvent: Switch to a solvent in which the salt is less soluble.
-
Lower the Temperature: Conduct the crystallization at a lower temperature.
-
Increase the Solvent Volume: Diluting the solution can sometimes prevent oiling out.
-
Use a Solvent Mixture: A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling out.
Data Presentation
The following tables summarize typical results for the resolution of 1-phenylethylamine, a structurally similar compound to this compound, which can be used as a reference for expected outcomes.
Table 1: Enzymatic Resolution of 1-Phenylethylamine with Candida antarctica Lipase B
| Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| Isopropyl 2-ethoxyacetate | MTBE | 40 | 6 | ~50 | >95 | >95 |
| Diisopropyl malonate | Heptane | 45 | 4 | ~50 | >99 | >92 |
Data is for 1-phenylethylamine and serves as an illustrative example.
Table 2: Diastereomeric Crystallization of 1-(3-Methoxyphenyl)ethylamine
| Resolving Agent | Solvent | Yield (%) | d.e. (%) |
| (R)-Mandelic Acid | Methanol | 70 | 99 |
| (R)-Mandelic Acid (Recrystallized) | 2-Propanol | 97 | 100 |
Data is for the structurally related 1-(3-methoxyphenyl)ethylamine and serves as an illustrative example.
Experimental Protocols
Protocol 1: Enzymatic Resolution of this compound using CALB
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., MTBE or heptane, ~10-20 mL per gram of amine), add the acylating agent (e.g., isopropyl 2-ethoxyacetate, 0.6 eq.).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, typically 20-50 mg per mmol of amine).
-
Reaction: Stir the mixture at a constant temperature (e.g., 40-45 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Work-up: When the conversion reaches approximately 50%, filter off the enzyme. The enzyme can be washed with the solvent and reused.
-
Separation: The unreacted (R)-amine and the formed (S)-amide can be separated by extraction. Acidify the filtrate with aqueous HCl (e.g., 1 M) to protonate the remaining amine, which will move to the aqueous phase. The amide will remain in the organic phase.
-
Isolation of (R)-amine: Basify the aqueous layer with NaOH and extract the (R)-amine with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-1-(3,4-Dimethoxyphenyl)ethanamine.
-
Isolation of (S)-amine: The (S)-amide can be hydrolyzed back to the (S)-amine using acidic or basic conditions.
Protocol 2: Diastereomeric Crystallization of this compound with (R)-(-)-Mandelic Acid
This protocol is a general guideline and may require optimization.
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5-1.0 eq.), in the same solvent.
-
Crystallization: Add the mandelic acid solution to the amine solution with stirring. The diastereomeric salt may precipitate immediately or upon cooling. If no crystals form, slowly cool the solution in an ice bath or in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This is the first crop of diastereomeric salt.
-
Analysis: Determine the diastereomeric excess of the crystallized salt by NMR or by liberating the amine and analyzing it by chiral HPLC.
-
Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Isolation: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the enantioenriched this compound. The resolving agent can be recovered from the aqueous layer by acidification and extraction.
Mandatory Visualization
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Workflow for diastereomeric crystallization of this compound.
Common impurities in commercial 1-(3,4-Dimethoxyphenyl)ethanamine and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in commercial 1-(3,4-Dimethoxyphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on common synthetic routes, the most likely impurities in commercial this compound include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these can include 3,4-dimethoxybenzaldehyde, nitroethane, or 3,4-dimethoxybenzyl cyanide.
-
Intermediates: Such as β-nitro-3,4-dimethoxystyrene, an intermediate in the synthesis from 3,4-dimethoxybenzaldehyde.
-
Byproducts of Synthesis: These can include mono-demethylated derivatives of this compound, where one of the methoxy groups is converted to a hydroxyl group. Other byproducts may arise from side reactions during the synthesis.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
Q2: How can I detect the presence of these impurities in my sample?
A2: The most common and effective analytical methods for detecting impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques can separate the main compound from its impurities and provide information for their identification and quantification.
Q3: What issues can these impurities cause in my experiments?
A3: Impurities can lead to several issues in research and development, including:
-
Inaccurate quantification of the active compound.
-
Interference with biological assays, leading to misleading results.
-
Formation of unwanted side products in subsequent synthetic steps.
-
Potential for toxicity or altered pharmacological profiles in drug development.
Q4: What are the recommended methods for removing these impurities?
A4: The two primary methods for purifying this compound are:
-
Fractional Vacuum Distillation: This technique is effective for separating the desired amine from less volatile or more volatile impurities.
-
Recrystallization of a Salt: Converting the amine to its hydrochloride (HCl) salt and recrystallizing it from a suitable solvent system is a highly effective method for removing many impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in GC-MS or HPLC chromatogram. | Presence of synthesis-related impurities or residual solvents. | Refer to the "Common Impurities" FAQ and the detailed analytical protocols below to identify the peaks. Proceed with the recommended purification methods. |
| Low yield after purification. | Sub-optimal purification parameters (e.g., incorrect solvent for recrystallization, improper vacuum for distillation). | Review and optimize the experimental protocols for purification. Ensure proper solvent screening for recrystallization and precise control of temperature and pressure during distillation. |
| Product discoloration (e.g., yellow or brown oil). | Presence of colored impurities, often from degradation or side reactions. | Purification by fractional vacuum distillation or recrystallization of the HCl salt should yield a colorless to pale yellow product. |
| Inconsistent results in biological assays. | Variability in the purity of the this compound batch. | Always analyze the purity of a new batch of the compound before use. If impurities are detected, purify the material using the methods described. |
Data on Impurity Removal
The following table summarizes typical purity levels of commercial this compound before and after purification.
| Purification Method | Initial Purity (%) | Purity After Purification (%) | Common Impurities Removed |
| Fractional Vacuum Distillation | 95 - 98 | > 99.5 | Unreacted starting materials, higher boiling point byproducts. |
| Recrystallization of HCl Salt | 95 - 98 | > 99.8 | Polar impurities, some isomeric impurities, and colored byproducts. |
Experimental Protocols
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To identify and semi-quantify volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in methanol, splitless injection.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Data Analysis: Compare mass spectra of unknown peaks with a reference library (e.g., NIST) and known standards of potential impurities.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To accurately quantify the purity of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase A.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Purification Methods
1. Fractional Vacuum Distillation
-
Objective: To purify the free base of this compound.
-
Apparatus: A short-path distillation apparatus with a vacuum-jacketed Vigreux column.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed with vacuum grease.
-
Slowly apply vacuum, aiming for a pressure of <1 mmHg.
-
Gently heat the distillation flask in a heating mantle while stirring.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum (approx. 135-140°C at 1 mmHg).
-
Stop the distillation before all the material has evaporated to avoid concentrating high-boiling impurities in the final product.
-
2. Recrystallization of this compound Hydrochloride
-
Objective: To obtain high-purity crystalline this compound HCl.
-
Procedure:
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a concentrated solution of hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate. If it oils out, add more solvent.
-
Dissolution: Gently heat the mixture until the salt completely dissolves. Add a minimal amount of hot solvent if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Visualizations
Caption: Workflow for impurity analysis and purification of this compound.
Caption: Relationship between synthetic routes and potential impurities.
References
Best practices for handling and storing 1-(3,4-Dimethoxyphenyl)ethanamine
Technical Support Center: 1-(3,4-Dimethoxyphenyl)ethanamine
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing this compound (also known as 3,4-Dimethoxyphenethylamine or Homoveratrylamine) to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory tract irritation.[2][3] The toxicological properties have not been fully investigated, so it should be handled with care.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a chemical fume hood.[4] Essential PPE includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (tight-sealing) and a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves.[4]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[5][6]
Q3: What are the ideal storage conditions for this compound?
A3: This compound is sensitive to air, light, and moisture (hygroscopic).[1][3] To ensure stability, store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from direct sunlight.[3][4]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and acids.[1][4]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.[6]
Troubleshooting Guide
Problem 1: The compound, which should be a yellow viscous liquid, has changed color or darkened.
-
Possible Cause: Degradation due to exposure to air, light, or impurities. The compound is known to be air and light-sensitive.[3]
-
Solution:
-
Verify that the storage container was properly sealed and protected from light.
-
If the color change is significant, the compound may be degraded. It is advisable to use a fresh, unopened vial for sensitive applications.
-
Consider repurifying the material if a high degree of purity is required and you have the appropriate equipment. Otherwise, dispose of the degraded material according to regulations.
-
Problem 2: The liquid compound appears cloudy or has formed a precipitate.
-
Possible Cause: Absorption of moisture from the air (as it is hygroscopic) or contamination.[3] It could also be due to exposure to atmospheric carbon dioxide, as phenethylamines can form carbamates.
-
Solution:
-
Ensure the container is always tightly sealed immediately after use.
-
If moisture is suspected, the compound may need to be dried using an appropriate method, though this can be difficult without risking further degradation.
-
For critical experiments, it is safest to discard the suspect material and use a fresh stock.
-
Problem 3: I am observing inconsistent results in my experiments using this compound.
-
Possible Cause: Compound degradation leading to lower purity and the presence of unknown byproducts.
-
Solution:
-
Review your handling and storage procedures. Always blanket the container with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Perform a quality control check (e.g., NMR, LC-MS) on your current stock to verify its purity and structure.
-
Prepare solutions fresh for each experiment, as solutions may degrade faster than the neat compound.
-
Quantitative Data
| Property | Value | Source |
| Chemical Name | 2-(3,4-Dimethoxyphenyl)ethylamine | [1][3] |
| Synonyms | 3,4-Dimethoxyphenethylamine; Homoveratrylamine | [1][3] |
| CAS Number | 120-20-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [7][8] |
| Molecular Weight | 181.23 g/mol | [7][8] |
| Appearance | Yellow viscous liquid | [3] |
| Boiling Point | 120°C @ 1 mmHg | [7] |
| Density | 1.037 g/cm³ | [7] |
| Melting Point (HCl Salt) | 195-196°C | [9] |
| Flash Point (HCl Salt) | 132.8°C | [9] |
Experimental Protocol: Preparation of a Standard Solution
Objective: To accurately prepare a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Ethanol or DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Pre-Handling Safety Check: Ensure you are wearing all required PPE (safety goggles, lab coat, gloves) and are working within a certified chemical fume hood.[4]
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Quickly and carefully transfer the desired amount of the viscous liquid. For a 10 mL solution of 10 mM, you will need 18.123 mg.
-
Record the exact weight.
-
-
Dissolution:
-
Using a funnel, transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add a small amount of the anhydrous solvent to the weighing boat to rinse any residual compound and transfer it to the flask.
-
Add solvent to the flask until it is about half-full. Swirl gently to dissolve the compound completely.
-
Once dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization & Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Immediately transfer the solution into smaller-volume amber glass vials for storage to minimize headspace and light exposure.
-
Before sealing each vial, gently flush the headspace with an inert gas (e.g., argon) to displace air.[3]
-
Seal tightly and label clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature (typically +5°C) and protected from light.[8]
-
Visual Workflow
Caption: Workflow for receiving and storing this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]
- 8. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]
- 9. Cas 635-85-8,2-(3,4-dimethoxyphenyl)ethanamine | lookchem [lookchem.com]
Technical Support Center: Enhancing Catalytic Efficiency with 1-(3,4-Dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(3,4-Dimethoxyphenyl)ethanamine and its derivatives to improve the efficiency of catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic experiments involving this compound as a chiral ligand or organocatalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | 1. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal.[1] 2. Catalyst Inactivity: The catalyst may have degraded or was not properly activated. 3. Poor Substrate Quality: Impurities in the substrate can poison the catalyst. 4. Incorrect Stoichiometry: The ratio of reactants, catalyst, and ligand may be incorrect. | 1. Optimize Conditions: Systematically vary temperature, pressure, and reaction time. 2. Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere if required. 3. Purify Substrate: Purify the substrate using appropriate techniques (e.g., distillation, recrystallization). 4. Verify Stoichiometry: Carefully check the molar ratios of all reaction components. |
| Low Enantioselectivity | 1. Inappropriate Ligand: The structure of the this compound derivative may not be optimal for the specific transformation. 2. Solvent Effects: The polarity and nature of the solvent can significantly influence stereochemical outcomes. 3. Temperature Effects: Higher temperatures can sometimes lead to a decrease in enantioselectivity. 4. Achiral Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing. | 1. Screen Ligands: Test different derivatives of this compound. 2. Solvent Screening: Evaluate a range of solvents with varying polarities. 3. Lower Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 4. Use Additives: Consider additives that can suppress the background reaction. |
| Poor Diastereoselectivity | 1. Steric Hindrance: Unfavorable steric interactions between the substrate, ligand, and catalyst. 2. Electronic Effects: Mismatch in the electronic properties of the substrate and the catalyst system. 3. Reaction Mechanism: The reaction may proceed through multiple competing pathways. | 1. Modify Ligand Structure: Use a ligand with different steric bulk around the chiral center. 2. Modify Substrate: If possible, modify the substrate to favor the desired diastereomer. 3. Change Catalyst: A different metal center or organocatalyst might favor a different transition state. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst. 3. Low Catalyst Loading: The amount of catalyst may be insufficient. | 1. Increase Catalyst Stability: Use a more robust ligand or catalyst precursor. 2. Remove Product: If feasible, remove the product from the reaction mixture as it forms. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading to find the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What types of catalytic reactions can be improved using this compound and its derivatives?
A1: this compound and its derivatives are primarily used as chiral ligands in asymmetric catalysis. They have shown potential in various reactions, including:
-
Palladium-catalyzed allylic alkylation: Where they can induce high enantioselectivity.
-
Asymmetric transfer hydrogenation of ketones and imines: Acting as chiral ligands for ruthenium and other transition metal catalysts.[2][3][4]
-
Organocatalytic reactions: Such as aldol and Michael reactions, where the amine functionality can form enamine or iminium ion intermediates.[5]
-
Enzymatic resolutions and chemoenzymatic synthesis: Where they can serve as substrates or influence the stereochemical outcome of biocatalytic transformations.[6]
Q2: How do the dimethoxy substituents on the phenyl ring influence the catalytic activity?
A2: The 3,4-dimethoxy groups are electron-donating substituents. This electronic property can influence the catalytic cycle in several ways:
-
Ligand-Metal Interaction: They can affect the electron density on the nitrogen atom, which in turn modulates the strength of its coordination to a metal center in transition metal catalysis.
-
Stabilization of Intermediates: The electron-donating nature of the methoxy groups can stabilize charged intermediates or transition states in the catalytic cycle.
-
Solubility: The presence of methoxy groups can also affect the solubility of the ligand and the resulting catalyst complex in different organic solvents.
Q3: What are the key experimental parameters to consider when optimizing a reaction with a this compound-based ligand?
A3: Key parameters for optimization include:
-
Catalyst Precursor to Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active catalytic species.
-
Solvent: The choice of solvent can significantly impact reaction rate, yield, and stereoselectivity.
-
Temperature: Temperature affects both the reaction rate and the enantioselectivity. Lower temperatures often favor higher enantioselectivity.[1]
-
Additives: Acids, bases, or other additives can play a critical role in catalyst activation and turnover.
-
Substrate Concentration: The concentration of the reactants can influence the reaction kinetics.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: this compound is a chiral amine and should be handled with appropriate care. It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible substances. For sensitive catalytic applications, it may be necessary to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Performance Data (Illustrative Examples with Derivatives)
The following table summarizes the performance of catalysts derived from or related to this compound in various asymmetric catalytic reactions. Note that these are examples and results may vary based on specific substrates and conditions.
| Reaction Type | Chiral Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | Ru(II) complex with a TsDPEN derivative | Aromatic Ketones | >90 | >95 | [3] |
| Chemoenzymatic Synthesis | Engineered Aspartate Aminotransferase | 3,4-Dimethoxy phenylpyruvate | 95.4 | >99 | [6] |
| Pd-Catalyzed Allylic Alkylation | Pd complex with chiral phosphine ligand | Allyl Acetate | High | Significant | [7] |
| Organocatalytic Aldol Reaction | Biotinylated Pyrrolidine/Streptavidin | Acetone and p-nitrobenzaldehyde | up to 93 | Moderate (33:67 er) | [8] |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is adapted from established procedures for asymmetric transfer hydrogenation using chiral diamine ligands.[2][3]
Materials:
-
Ketone substrate (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol% Ru)
-
(R)- or (S)-1-(3,4-Dimethoxyphenyl)ethanamine-derived ligand (e.g., a Ts-DPEN analogue) (0.022 mmol)
-
Formic acid/triethylamine azeotropic mixture (5:2) (1.0 mL)
-
Anhydrous solvent (e.g., dichloromethane, 5 mL)
Procedure:
-
In a glovebox, add [RuCl₂(p-cymene)]₂ and the chiral ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the ketone substrate to the reaction mixture.
-
Add the formic acid/triethylamine mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 40-60 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general guideline based on typical conditions for Pd-catalyzed allylic alkylations using chiral ligands.
Materials:
-
Allylic substrate (e.g., allyl acetate) (1.0 mmol)
-
Nucleophile (e.g., dimethyl malonate) (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.0125 mmol, 2.5 mol% Pd)
-
This compound-derived phosphine ligand (0.0275 mmol)
-
Base (e.g., BSA, NaH) (1.5 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ and the chiral phosphine ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir at room temperature for 20-30 minutes.
-
In a separate flask, dissolve the nucleophile and the base in the anhydrous solvent.
-
Add the solution of the nucleophile and base to the catalyst mixture.
-
Add the allylic substrate to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for transfer hydrogenation.
Experimental Workflow for Catalyst Optimization
Caption: A typical workflow for optimizing a new catalytic reaction.
Logical Relationship for Troubleshooting Low Enantioselectivity
Caption: Decision tree for addressing low enantioselectivity.
References
- 1. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(3,4-Dimethoxyphenyl)ethanamine and Other Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-(3,4-Dimethoxyphenyl)ethanamine and a range of structurally related phenethylamines. The information presented is curated from preclinical research and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. This document summarizes quantitative data on receptor binding and functional activity, details common experimental protocols, and visualizes key signaling pathways and workflows.
Introduction to Phenethylamines
Phenethylamines are a broad class of chemical compounds with a shared core structure consisting of a phenyl ring attached to an amino group via a two-carbon chain. This fundamental scaffold is the basis for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a vast array of synthetic psychoactive substances and therapeutic agents. The biological activity of phenethylamine derivatives is highly dependent on the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group. These modifications can profoundly influence a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes, leading to a wide spectrum of pharmacological effects, from stimulant and psychedelic to anorectic and antidepressant.
This compound, also known as 3,4-Dimethoxyamphetamine (3,4-DMA), is the alpha-methylated analog of 3,4-Dimethoxyphenethylamine (DMPEA). The introduction of an alpha-methyl group generally increases the metabolic stability of phenethylamines by rendering them less susceptible to degradation by monoamine oxidase (MAO). This structural modification can also alter the compound's interaction with its biological targets. This guide will explore these structure-activity relationships by comparing the biological profile of this compound with that of its parent compound and other notable phenethylamines.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activity of this compound (represented by its close analog, 3,4-DMA) and other selected phenethylamines at key central nervous system targets. Data is presented as inhibitory constant (Ki) for receptor binding affinity, half-maximal inhibitory concentration (IC50) for transporter and enzyme inhibition, and half-maximal effective concentration (EC50) for functional activity.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | 64,600[1] | 43,300[1] | - |
| 3,4-Dimethoxyphenethylamine (DMPEA) | - | Weak Affinity[1] | - |
| Phenethylamine (PEA) | - | - | - |
| Amphetamine | - | - | - |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | - | 100[1] | - |
| para-Methoxyamphetamine (PMA) | - | 33,600[1] | - |
A lower Ki value indicates higher binding affinity. '-' indicates data not available.
Table 2: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α2A |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | - | - |
| Phenethylamine Derivatives (General) | Varied | Varied |
Specific quantitative data for 3,4-DMA at adrenergic receptors is limited in the public domain. However, phenethylamines as a class are known to interact with adrenergic receptors, with affinity and selectivity being highly dependent on specific substitutions.
Table 3: Dopamine Receptor and Transporter Interactions
| Compound | D2 Receptor (Ki, nM) | Dopamine Transporter (DAT) Inhibition (IC50, nM) |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | - | - |
| Phenethylamine Derivatives (General) | Varied | Varied |
Table 4: Monoamine Oxidase (MAO) Inhibition (IC50, nM)
| Compound | MAO-A | MAO-B |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | 20,000[1] | >100,000[1] |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Active Inhibitor | - |
A lower IC50 value indicates greater inhibitory potency.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to determine the biological activity data presented above.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.
Protocol for 5-HT2A Receptor Binding Assay:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., CHO-K1 or HEK293) or from brain tissue (e.g., rat frontal cortex).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with various salts, is used to maintain pH and ionic strength.
-
Incubation: A constant concentration of a radioligand (e.g., [3H]ketanserin or [125I]DOI) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assays
These assays measure the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Protocol for Dopamine Transporter (DAT) Uptake Inhibition Assay:
-
Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat striatum) or cells stably expressing the human dopamine transporter are used.
-
Assay Buffer: A physiological buffer, such as Krebs-Ringer-HEPES, is used for the assay.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled substrate, typically [3H]dopamine or a dopamine analog like [3H]WIN 35,428, is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of phenethylamines are mediated through their interaction with various GPCRs and monoamine transporters, which in turn activate or inhibit specific intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Conclusion
The biological activity of phenethylamines is a complex interplay of structural modifications that dictate their interactions with a multitude of physiological targets. This compound, as represented by 3,4-DMA, exhibits a distinct profile characterized by moderate to low affinity for serotonin receptors and a notable inhibitory effect on MAO-A. The presence of the alpha-methyl group likely contributes to its oral activity and extended duration of action compared to its non-methylated counterpart, DMPEA.
The comparative data presented in this guide highlights the significant impact of substitutions on the phenethylamine scaffold. For instance, the addition of a methyl group at the 4-position of the phenyl ring, as seen in DOM, dramatically increases affinity for the 5-HT2A receptor compared to 3,4-DMA. This underscores the importance of the substitution pattern in determining the pharmacological profile of these compounds.
This guide serves as a foundational resource for researchers investigating the structure-activity relationships of phenethylamines. The provided data and protocols can aid in the design of new molecules with tailored biological activities and a deeper understanding of the neuropharmacology of this important class of compounds. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and to explore its potential therapeutic applications.
References
Comparative Guide to Validated Analytical Methods for 1-(3,4-Dimethoxyphenyl)ethanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)ethanamine, a compound also known as homoveratrylamine. While specific, publicly available validation reports exclusively for this analyte are limited, this document synthesizes established methodologies for structurally analogous phenethylamines. The principles and techniques detailed herein are directly transferable and serve as a robust foundation for the development and validation of analytical procedures for this compound.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using several instrumental methods. The most prevalent and reliable techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method hinges on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.
Table 1: Comparative Summary of Analytical Methods for Phenethylamine Quantification
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity with detection via UV light absorption. | Separation of volatile compounds followed by detection based on their mass-to-charge ratio after ionization and fragmentation. | High-efficiency chromatographic separation coupled with highly sensitive and specific mass detection of precursor and product ions. |
| Typical Sample Preparation | Liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Derivatization is generally not necessary. | Often necessitates derivatization to enhance volatility and thermal stability. LLE or SPE is used for extraction. | Commonly involves protein precipitation for biological samples, followed by SPE for cleanup. |
| Linearity (Correlation Coefficient, R²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% | 90-110% |
| Precision (% Relative Standard Deviation) | < 15% | < 15% | < 10% |
| Limit of Detection (LOD) | Nanogram per milliliter (ng/mL) range | Picogram (pg)/mL to ng/mL range | Picogram per milliliter (pg/mL) range |
| Limit of Quantification (LOQ) | Nanogram per milliliter (ng/mL) range | Nanogram per milliliter (ng/mL) range | Picogram (pg)/mL to ng/mL range |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorption profiles. | High; the mass spectrum provides a fingerprint for compound identification. | Very High; Multiple Reaction Monitoring (MRM) provides exceptional specificity. |
| Chiral Separation Capability | Readily achievable using chiral stationary phases (CSPs). | Possible with chiral derivatizing agents or specialized chiral capillary columns. | Feasible when coupled with chiral chromatography. |
| Key Advantages | Cost-effective, robust, and widely accessible. | Excellent selectivity and sensitivity, with extensive mass spectral libraries available for identification. | Unsurpassed sensitivity and selectivity, making it ideal for complex sample matrices and trace-level analysis. |
| Primary Disadvantages | Limited sensitivity compared to mass spectrometry-based methods; potential for chromatographic interferences. | The requirement for derivatization can introduce complexity and potential sources of error. | Higher initial investment and operational costs for instrumentation. |
Disclaimer: The performance characteristics outlined in this table represent typical values for validated methods of analogous phenethylamines. These parameters must be experimentally verified for any specific method developed for this compound.
Detailed Experimental Protocols
The successful implementation of any analytical method relies on meticulously detailed and reproducible protocols. The following sections provide exemplary experimental procedures for HPLC-UV, GC-MS, and UPLC-MS/MS that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in bulk pharmaceutical ingredients and finished product formulations.
a. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol or a mobile phase constituent, to a known concentration.
-
For solid dosage forms, an extraction procedure involving sonication, followed by centrifugation and filtration, may be required to isolate the analyte from excipients.
-
Prepare a series of calibration standards and quality control (QC) samples by accurately diluting a stock solution of a certified reference standard.
b. Suggested Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection: The wavelength of maximum absorbance for this compound should be determined (a starting point would be around 280 nm).
c. Protocol for Chiral Separation:
-
Column: Employ a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: For normal-phase chiral separations, a mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol is typically used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is an excellent confirmatory technique. Due to the polar nature of the primary amine group in this compound, derivatization is generally required to improve its chromatographic properties.
a. Sample Preparation and Derivatization:
-
Isolate the analyte from the sample matrix using either liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) with an appropriate sorbent.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent and add a derivatizing agent. Common agents for primary amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA). The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C).
-
Calibration standards and QC samples must undergo the same extraction and derivatization procedure.
b. Suggested GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of around 100 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte will provide the best sensitivity and selectivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique is the gold standard for quantifying low levels of analytes in complex biological matrices due to its exceptional sensitivity and specificity.
a. Sample Preparation:
-
For biological fluids such as plasma or urine, a protein precipitation step is typically performed by adding a cold organic solvent like acetonitrile or methanol.
-
After vortexing and centrifugation, the clear supernatant is collected.
-
This supernatant may be injected directly or subjected to further purification using SPE to minimize matrix effects.
-
Calibration curves and QC samples should be prepared by spiking the analyte into a blank biological matrix and processing them alongside the unknown samples.
b. Suggested UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (to promote protonation) as mobile phase A and an organic solvent such as acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Detection: The instrument is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored.
Mandatory Visualizations
The following diagrams provide a visual representation of the key workflows discussed in this guide.
Caption: A flowchart outlining the systematic process of analytical method validation.
Caption: A diagram illustrating the sequential steps involved in a typical sample analysis.
Comparative study of different synthetic routes to 1-(3,4-Dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic methodologies for producing 1-(3,4-dimethoxyphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction yield, conditions, and, where applicable, stereoselectivity, supported by experimental data from the scientific literature.
Executive Summary of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways, primarily starting from 3,4-dimethoxyacetophenone. The most common methods include classical reductive amination techniques like the Leuckart-Wallach reaction, direct reductive amination using hydride reagents, a two-step process involving oxime formation and subsequent catalytic hydrogenation, and asymmetric synthesis to obtain enantiomerically enriched products. Each route presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Data Presentation: A Comparative Overview
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Leuckart-Wallach Reaction | 3,4-Dimethoxyacetophenone | Formamide or Ammonium Formate, Formic Acid | High temperature (160-190 °C) | 50 - 86% | Racemic |
| Reductive Amination | 3,4-Dimethoxyacetophenone | Ammonium Acetate, Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | ~20% | Racemic |
| Catalytic Hydrogenation of Oxime | 3,4-Dimethoxyacetophenone | Hydroxylamine hydrochloride, Sodium Acetate; H₂, Pt/Al₂O₃ or Raney Nickel | 1. Oximation: Reflux in Ethanol2. Hydrogenation: 7.5 atm H₂, 100 °C, Methanol | ~90% (for hydrogenation step) | Racemic |
| Asymmetric Synthesis | 3,4-Dimethoxyacetophenone | Chiral Catalyst (e.g., Pt-based organotin), H₂ | Varies with catalyst | Moderate | Up to 39% (for the corresponding alcohol) |
Experimental Protocols
Leuckart-Wallach Reaction
This classical method involves the reductive amination of a ketone using formamide or ammonium formate as both the aminating and reducing agent.
Protocol:
-
A mixture of 3,4-dimethoxyacetophenone (1 mole) and formamide (2-4 moles) is heated to 160-190 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, to convert the intermediate formamide to the primary amine.
-
The acidic solution is then made alkaline with a base (e.g., NaOH) to liberate the free amine.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
Reductive Amination with Sodium Borohydride
This one-pot method utilizes a milder reducing agent compared to the Leuckart-Wallach reaction.
Protocol:
-
To a solution of 3,4-dimethoxyacetophenone (1 mole) and a large excess of ammonium acetate in methanol, sodium borohydride (NaBH₄) is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC.
-
The reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is made alkaline with a concentrated NaOH solution.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated.
-
Purification of the crude product is performed by distillation or column chromatography. This method is reported to give low yields of approximately 20%[1].
Catalytic Hydrogenation of 3,4-Dimethoxyacetophenone Oxime
This two-step route involves the conversion of the ketone to its oxime, followed by catalytic reduction.
Protocol:
Step 1: Oximation
-
3,4-Dimethoxyacetophenone (1 mole) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.1 moles) and a base such as sodium acetate or pyridine.
-
The mixture is refluxed for 1-2 hours.
-
The reaction mixture is cooled, and the product, 3,4-dimethoxyacetophenone oxime, is typically isolated by precipitation upon addition of water, followed by filtration.
Step 2: Catalytic Hydrogenation
-
The dried 3,4-dimethoxyacetophenone oxime is dissolved in a suitable solvent like methanol or ethanol.
-
A catalyst, such as Platinum on alumina (Pt/Al₂O₃) or Raney Nickel, is added to the solution.
-
The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 7.5 atm) at an elevated temperature (e.g., 100 °C)[2].
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated to give the crude this compound, which can be further purified by distillation. This hydrogenation step can achieve high yields, around 90%[2].
Asymmetric Synthesis
Achieving an enantiomerically pure product is crucial for many pharmaceutical applications. This can be approached through asymmetric reduction of the ketone or the intermediate imine.
Protocol (Conceptual, based on asymmetric hydrogenation of the ketone):
-
3,4-Dimethoxyacetophenone (1 mole) is dissolved in an appropriate solvent in a high-pressure reactor.
-
A chiral catalyst, for instance, a platinum-based complex with a chiral organotin modifier, is added[3].
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere. The pressure and temperature are optimized for the specific catalyst system.
-
Upon completion, the catalyst is removed, and the product is isolated and purified.
-
The enantiomeric excess (ee) of the product is determined using chiral chromatography (e.g., HPLC or GC). For the hydrogenation of 3,4-dimethoxyacetophenone to the corresponding alcohol, an ee of 39% has been reported using a chiral Pt-organotin catalyst[3]. Higher ee values would be expected with more modern and optimized asymmetric reductive amination catalysts.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
Navigating Immunoassay Cross-Reactivity: A Comparative Guide for Amphetamine-Type Compounds
Understanding Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of drug screening due to their speed and cost-effectiveness.[1][2] However, a significant limitation is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results.[1][3] This guide focuses on the cross-reactivity profiles of several amphetamine-type compounds in various immunoassay kits, highlighting the importance of confirmatory testing.
The following diagram illustrates the principle of a competitive immunoassay and the mechanism of cross-reactivity. In a standard assay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the target analyte results in less binding of the labeled analyte and a lower signal. Cross-reactivity occurs when other compounds with similar chemical structures also bind to the antibodies, displacing the labeled analyte and generating a signal that can be misinterpreted as a positive result for the target analyte.
Figure 1. Mechanism of competitive immunoassay and cross-reactivity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various amphetamine-related compounds in different commercial immunoassay kits. It is important to note that the percentage of cross-reactivity can vary significantly between assays for the same compound.
| Compound | Immunoassay Kit | % Cross-Reactivity | Reference |
| 3,4-Methylenedioxyamphetamine (MDA) | Bio-Quant Direct ELISA (Amphetamine) | 282% | [4] |
| Paramethoxyamphetamine (PMA) | Bio-Quant Direct ELISA (Amphetamine) | 265% | [4] |
| 4-Methylthioamphetamine (4-MTA) | Bio-Quant Direct ELISA (Amphetamine) | 280% | [4] |
| Phentermine | Bio-Quant Direct ELISA (Amphetamine) | 61% | [4] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Bio-Quant Direct ELISA (Methamphetamine) | 73% | [4] |
| 3,4-Methylenedioxyethylamphetamine (MDEA) | Bio-Quant Direct ELISA (Methamphetamine) | 18% | [4] |
| Pseudoephedrine | Bio-Quant Direct ELISA (Methamphetamine) | 19% | [4] |
| N-Methyl-1,3-benzodioxolylbutanamine (MBDB) | Bio-Quant Direct ELISA (Methamphetamine) | 8% | [4] |
| Ephedrine | Bio-Quant Direct ELISA (Methamphetamine) | 9% | [4] |
| Various Designer Drugs | Microgenics DRI® Ecstasy enzyme assay | 19% (positive rate at 100 µg/mL) | [1] |
| Various Designer Drugs | Lin-Zhi Methamphetamine enzyme immunoassay | 39% (positive rate at 100 µg/mL) | [1] |
| Various Designer Drugs | Siemens/Syva® EMIT®II Plus Amphetamines assay | 43% (positive rate at 100 µg/mL) | [1] |
| Various Designer Drugs | CEDIA® DAU Amphetamine/Ecstasy assay | 57% (positive rate at 100 µg/mL) | [1] |
Experimental Protocols for Assessing Cross-Reactivity
A standardized approach is crucial for evaluating the cross-reactivity of a compound in an immunoassay. The following protocol outlines a general methodology based on common practices described in the literature.[4][5][6]
Objective
To determine the percentage of cross-reactivity of a test compound in a specific immunoassay.
Materials
-
Immunoassay kit (e.g., ELISA, EMIT, CEDIA)
-
Calibrators and controls provided with the immunoassay kit
-
Certified reference standard of the target analyte
-
Certified reference standard of the test compound(s)
-
Drug-free urine or appropriate biological matrix
-
Microplate reader or clinical chemistry analyzer
-
Precision pipettes and consumables
Procedure
-
Preparation of Standards:
-
Prepare a standard curve of the target analyte in the drug-free matrix at concentrations spanning the assay's dynamic range.
-
Prepare a series of dilutions of the test compound in the drug-free matrix. The concentration range should be selected to potentially elicit a response in the assay.
-
-
Immunoassay Procedure:
-
Perform the immunoassay according to the manufacturer's instructions for all prepared standards and test compound dilutions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the assay response against the concentration of the target analyte standards.
-
Determine the concentration of the test compound that produces a response equivalent to a specific concentration of the target analyte (often the assay cutoff).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte / Concentration of Test Compound) x 100
Where the concentrations are those that produce the same assay response.
-
The following workflow diagram visualizes the experimental process for determining immunoassay cross-reactivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hugheylab.org [hugheylab.org]
A Comparative Analysis of the Receptor Binding Profiles of 1-(3,4-Dimethoxyphenyl)ethanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the receptor binding profile of 1-(3,4-Dimethoxyphenyl)ethanamine, commonly known as 3,4-Dimethoxyphenethylamine (DMPEA), in comparison to its structurally related analogs. While quantitative binding data for DMPEA is limited in publicly available literature, this document summarizes its known qualitative pharmacological characteristics and presents a detailed, data-driven comparison of the receptor binding affinities of its more extensively studied analogs. This information is crucial for understanding the structure-activity relationships within this class of compounds and for guiding future drug discovery and development efforts.
Overview of this compound (DMPEA)
This compound (DMPEA) is a phenethylamine compound and a structural analog of the neurotransmitter dopamine.[1][2] Its pharmacological profile is characterized by two primary activities:
-
Weak Affinity for Serotonin Receptors: Studies have indicated that DMPEA possesses a low affinity for serotonin receptors.[1][2] However, specific quantitative binding constants (e.g., Kᵢ or IC₅₀ values) across a broad range of receptor subtypes are not extensively documented in scientific literature.
-
Monoamine Oxidase Inhibition: DMPEA has been shown to exhibit activity as a monoamine oxidase (MAO) inhibitor.[1][2][3] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Inhibition of MAO leads to increased synaptic availability of these neurotransmitters.[4][5]
Due to the scarcity of quantitative binding data for DMPEA, a direct numerical comparison with its analogs is challenging. Therefore, this guide will focus on the detailed receptor binding profiles of several key structural analogs for which comprehensive data is available.
Comparative Receptor Binding Profiles of Analogs
The following tables summarize the receptor binding affinities (Kᵢ values in nM) of various analogs of DMPEA for key central nervous system (CNS) receptors. Lower Kᵢ values indicate higher binding affinity. The analogs included are primarily from the 2,5-dimethoxyphenethylamine (2C-X) and mescaline-related series, which have been the subject of more extensive pharmacological investigation.
Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ₑ |
| 2,5-Dimethoxy-4-alkoxyphenethylamines | |||
| 2C-O-2 | 2700 | 8.1 | 180 |
| 2C-O-21 | >5600 | 1700 | >10000 |
| 2C-O-22 | 5500 | 1000 | 3600 |
| Mescaline and Analogs | |||
| Mescaline | 6700 | 9400 | 12000 |
| Proscaline | 150 | 2800 | 3300 |
| Allylescaline | 330 | 150 | 280 |
Data sourced from multiple studies.[6][7][8][9][10][11]
Table 2: Adrenergic and Dopaminergic Receptor Binding Affinities (Kᵢ, nM)
| Compound | α₁ₐ | α₂ₐ | D₂ |
| 2,5-Dimethoxy-4-alkoxyphenethylamines | |||
| 2C-O-2 | >6500 | 180 | >4400 |
| 2C-O-21 | >6500 | 3600 | >4400 |
| 2C-O-22 | >6500 | 1800 | >4400 |
| Mescaline and Analogs | |||
| Mescaline | >10000 | >10000 | >10000 |
| Proscaline | >10000 | >10000 | >10000 |
| Allylescaline | >10000 | >10000 | >10000 |
Data sourced from multiple studies.[6][7][8][9][10][11]
Table 3: Trace Amine-Associated Receptor 1 (TAAR₁) Binding Affinities (Kᵢ, nM)
| Compound | TAAR₁ (rat) |
| 2,5-Dimethoxy-4-alkoxyphenethylamines | |
| 2C-O-2 | 21 |
| 2C-O-21 | 3300 |
| 2C-O-22 | 650 |
| Mescaline and Analogs | |
| Mescaline | 1100 |
| Proscaline | 630 |
| Allylescaline | 1100 |
Data sourced from multiple studies.[6][7][8][9][10][11]
Key Signaling Pathways and Mechanisms
The interaction of these phenethylamine analogs with their primary receptor targets initiates downstream signaling cascades that are crucial to their pharmacological effects.
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[12][13][14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[16][17][18][19][20] IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[14][21] This signaling cascade is believed to be central to the psychedelic effects of many 5-HT₂ₐ receptor agonists.[13][15]
Trace Amine-Associated Receptor 1 (TAAR₁) Signaling
TAAR₁ is another GPCR that is activated by many phenethylamine derivatives. It can couple to both Gs and Gq proteins.[22][[“]] Gs coupling leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).[24] Gq coupling, as described above, activates the PLC pathway. TAAR₁ activation plays a significant role in modulating monoaminergic neurotransmission.[22][25]
Monoamine Oxidase (MAO) Inhibition
MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity.[] Irreversible MAO inhibitors, which include some phenethylamines, form a covalent bond with the FAD cofactor, leading to inactivation of the enzyme.[] This prevents the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft. There are two main isoforms of MAO: MAO-A, which primarily metabolizes serotonin and norepinephrine, and MAO-B, which has a higher affinity for dopamine and phenethylamine.[4][5]
Experimental Protocols
The receptor binding affinity data presented in this guide were primarily obtained through radioligand binding assays .[9][10] This is a standard and robust technique used to characterize the interaction between a ligand and a receptor.[9][10]
General Principles of Radioligand Binding Assays
Radioligand binding assays involve the use of a radiolabeled compound (the radioligand) that is known to bind with high affinity and specificity to the receptor of interest. The general workflow is as follows:
-
Preparation of Receptor Source: This typically involves homogenates of tissues known to express the target receptor or cell lines that have been genetically engineered to express the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the competitor).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Specific Radioligands and Competitors
The selection of the appropriate radioligand and competitor is crucial for the accuracy of the assay. The following are examples of radioligands and competitors used to determine the binding affinities for the receptors discussed in this guide:
-
5-HT₁ₐ Receptor:
-
Radioligand: [³H]8-OH-DPAT
-
Competitor: Pindolol
-
-
5-HT₂ₐ Receptor:
-
Radioligand: [³H]Ketanserin
-
Competitor: Spiperone
-
-
5-HT₂ₑ Receptor:
-
Radioligand: [³H]Mesulergine
-
Competitor: Mianserin
-
-
α₁ₐ Adrenergic Receptor:
-
Radioligand: [³H]Prazosin
-
Competitor: Chlorpromazine
-
-
α₂ₐ Adrenergic Receptor:
-
Radioligand: [³H]Rauwolscine
-
Competitor: Phentolamine
-
-
D₂ Dopamine Receptor:
-
Radioligand: [³H]Spiperone
-
Competitor: Spiperone
-
Conclusion
While this compound (DMPEA) itself remains relatively undercharacterized in terms of its quantitative receptor binding profile, the extensive data available for its analogs provides valuable insights into the structure-activity relationships governing the interaction of phenethylamines with key CNS receptors. The 2,5-dimethoxy substituted analogs, in particular, exhibit a range of affinities for serotonin, adrenergic, and trace amine-associated receptors, with subtle structural modifications leading to significant changes in binding profiles. The primary signaling pathways engaged by these compounds, notably the 5-HT₂ₐ Gq-coupled cascade and TAAR₁-mediated modulation of monoaminergic systems, are critical to their pharmacological effects. Further research to obtain a comprehensive, quantitative receptor binding profile for DMPEA would be highly beneficial for a more complete understanding of its pharmacological properties and for providing a direct comparative benchmark for its diverse and pharmacologically significant analogs.
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806) [hmdb.ca]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mushroomreferences.com [mushroomreferences.com]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 19. google.com [google.com]
- 20. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. TAAR1 - Wikipedia [en.wikipedia.org]
- 23. How do TAAR1 agonists affect synaptic signaling? - Consensus [consensus.app]
- 24. m.youtube.com [m.youtube.com]
- 25. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]
Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dimethoxyphenyl)ethanamine Derivatives as PDE4 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(3,4-dimethoxyphenyl)ethanamine derivatives and related compounds as inhibitors of phosphodiesterase 4 (PDE4). This document is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-inflammatory and CNS-active agents.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in a wide array of cellular functions, including inflammation, memory, and mood regulation. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that can suppress inflammatory responses and modulate neuronal activity. Consequently, PDE4 inhibitors have therapeutic potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis, as well as neurological and psychiatric disorders.
The this compound scaffold is a key pharmacophore found in many PDE4 inhibitors, most notably in the archetypal inhibitor, rolipram. The 3,4-dimethoxybenzene moiety, also known as a catechol ether, is crucial for potent PDE4 inhibition. This guide explores how modifications to this core structure influence inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Analysis
The core pharmacophore for PDE4 inhibition generally consists of a catechol ether group, a central scaffold, and a substituted aryl group. For the this compound core, the key structural features influencing activity are:
-
The Catechol Ether Moiety: The 3,4-dimethoxyphenyl group is a critical feature for high-potency PDE4 inhibition. The methoxy group at the 4-position is particularly important, while the 3-position can tolerate some modifications. For instance, replacing the 3-methoxy group with a cyclopentyloxy group, as seen in some rolipram analogs, can enhance potency.[1]
-
The Ethylamine Side Chain: Modifications to the ethanamine portion of the molecule can significantly impact activity. The stereochemistry at the chiral center is often crucial. For many rolipram-based inhibitors, the (S)-enantiomer is more potent than the (R)-enantiomer.
-
Substitutions on the Amino Group: N-substitution on the ethylamine can modulate the pharmacological profile. Acylation or incorporation of the nitrogen into a heterocyclic ring system, as in rolipram (a pyrrolidinone), is a common strategy to enhance potency and selectivity.
Comparison of this compound Analogs and Related PDE4 Inhibitors
The following table summarizes the PDE4 inhibitory activity of representative compounds containing the 3,4-dimethoxyphenyl moiety. This data is compiled from various sources to illustrate the key SAR principles.
| Compound ID | Structure | Modification from Core Scaffold | PDE4 IC50 (nM) | Selectivity Profile | Reference |
| Rolipram | Chemical structure of Rolipram | Pyrrolidinone ring formation from the ethylamine chain. | ~100 | Selective for PDE4 | [2] |
| Roflumilast | Chemical structure of Roflumilast | Different heterocyclic core (pyridinyl) and amide linkage. | ~0.8 | Highly selective for PDE4 | [3] |
| Compound 1 | Chemical structure of a 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one derivative | N-aryl substitution on the pyrrolidinone ring. | 2 | >1000-fold vs PDE3 | [1] |
| Compound 2 | Chemical structure of a catecholopyrimidine derivative | Pyrimidine core with catechol and substituted pyridine. | 15 (PDE4B) | 7-fold selective for PDE4B over PDE4D | [4][5] |
| LASSBio-1632 | Chemical structure of LASSBio-1632 | Benzodioxole scaffold with a sulfonyl hydrazone function. | 500 (PDE4A), 700 (PDE4D) | - | [3] |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions and PDE4 isoform tested.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
[³H]-cAMP (tritiated cyclic AMP)
-
Yttrium silicate (YSi) SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [³H]-cAMP in assay buffer.
-
Prepare a suspension of YSi SPA beads in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the PDE4 enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to achieve approximately 30-50% hydrolysis of the substrate in the absence of inhibitor.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer or test compound solution.
-
25 µL of diluted PDE4 enzyme solution.
-
-
Initiate the reaction by adding 50 µL of the [³H]-cAMP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction by adding 50 µL of the YSi SPA bead suspension. The beads will bind to the radiolabeled 5'-AMP product, but not the [³H]-cAMP substrate.
-
Seal the plate and allow the beads to settle for at least 60 minutes at room temperature.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-5'-AMP produced is proportional to the scintillation counts.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Cell-Based PDE4 Inhibition Assay (cAMP Reporter Gene Assay)
This assay measures the ability of a compound to inhibit PDE4 activity within a cellular context.
Materials:
-
HEK293 cells stably co-transfected with a cAMP response element (CRE)-driven luciferase reporter gene and a PDE4 expression vector.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the transfected HEK293 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells with the compounds for a specific period (e.g., 1 hour).
-
-
Cell Stimulation:
-
Add a solution of forskolin to each well to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal luciferase response.
-
Incubate the cells for another period (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
The luciferase activity is proportional to the intracellular cAMP levels.
-
Calculate the percentage of potentiation of the forskolin-induced response for each compound concentration.
-
Determine the EC50 value (the concentration of compound that produces 50% of the maximal response) by fitting the data to a dose-response curve.
-
Visualizations
PDE4 Signaling Pathway
Caption: The PDE4 signaling pathway and the mechanism of action of this compound derivatives.
Experimental Workflow for In Vitro PDE4 Inhibition Assay
Caption: A generalized workflow for determining the in vitro PDE4 inhibitory activity of test compounds.
References
- 1. N-arylrolipram derivatives as potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel catecholopyrimidine based PDE4 inhibitor for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
Comparative analysis of the pharmacological effects of R- and S-enantiomers of 1-(3,4-Dimethoxyphenyl)ethanamine
Introduction
1-(3,4-Dimethoxyphenyl)ethanamine is a chiral phenethylamine derivative with a structure analogous to several endogenous neurotransmitters and psychoactive compounds. Due to the presence of a stereocenter at the alpha-carbon of the ethylamine side chain, it exists as two enantiomers: (R)-1-(3,4-Dimethoxyphenyl)ethanamine and (S)-1-(3,4-Dimethoxyphenyl)ethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes.[1][2] This guide provides a comparative analysis of the available pharmacological data for the R- and S-enantiomers of this compound.
Pharmacological Landscape
The broader class of phenethylamines, particularly those with substitutions on the phenyl ring, are known to interact with a variety of monoaminergic targets, including serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters.[4][5][6] For instance, related compounds such as 2,5-dimethoxyphenethylamines are known to be potent agonists at 5-HT2A receptors, mediating psychedelic effects.[4][7] The specific pharmacological profile of this compound enantiomers is likely to be influenced by the 3,4-dimethoxy substitution pattern, which is also present in the endogenous neurotransmitter dopamine.
Anticipated Pharmacological Differentiation
Based on the established principles of stereochemistry in drug action, it is highly probable that the R- and S-enantiomers of this compound will exhibit quantitative and potentially qualitative differences in their pharmacological effects.[1][2] One enantiomer may display higher affinity and/or efficacy for a particular receptor subtype, while the other may be less active, inactive, or even act as an antagonist.[1] Such stereoselectivity has been observed in numerous chiral drugs, where the therapeutic activity resides predominantly in one enantiomer.[2]
Experimental Protocols for Future Comparative Analysis
To elucidate the distinct pharmacological profiles of the R- and S-enantiomers of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines key experimental protocols that could be employed:
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinities (Ki values) of the R- and S-enantiomers for a panel of relevant G-protein coupled receptors (GPCRs) and transporters, including but not limited to:
-
Serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
-
Dopamine receptors (e.g., D1, D2, D3)
-
Adrenergic receptors (e.g., α1, α2, β)
-
Monoamine transporters (DAT, SERT, NET)
-
-
Methodology: Radioligand binding assays using cell membranes prepared from cells heterologously expressing the target receptor or transporter. The enantiomers would be competed against a known radiolabeled ligand to determine their inhibitory constants (Ki).[6][8]
-
-
Functional Assays:
-
Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) and potency (EC50 or IC50 values) of the enantiomers at the receptors where significant binding is observed.
-
Methodology:
-
For GPCRs: Measurement of second messenger accumulation (e.g., cAMP, inositol phosphates) or reporter gene activation in response to enantiomer application in cells expressing the target receptor.[6]
-
For Monoamine Transporters: Measurement of the inhibition of neurotransmitter uptake (e.g., [3H]dopamine, [3H]serotonin) in cells expressing the respective transporter.
-
-
In Vivo Studies
-
Animal Models of CNS Activity:
-
Objective: To assess the behavioral effects of the R- and S-enantiomers and determine their potency and efficacy in vivo.
-
Methodology:
-
Locomotor Activity: Measurement of changes in spontaneous locomotor activity in rodents to assess stimulant or sedative effects.
-
Drug Discrimination Studies: Training animals to discriminate a known psychoactive drug from saline and then testing the ability of the enantiomers to substitute for the training drug, providing insights into their subjective effects.
-
Head-Twitch Response (HTR) in Mice: A behavioral proxy for 5-HT2A receptor activation, often used to screen for potential hallucinogenic properties.[9]
-
-
Data Presentation (Hypothetical)
In the absence of experimental data, the following tables are presented as templates for how such comparative data would be structured.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of R- and S-1-(3,4-Dimethoxyphenyl)ethanamine
| Receptor/Transporter | R-Enantiomer (Ki, nM) | S-Enantiomer (Ki, nM) |
| 5-HT1A | ||
| 5-HT2A | ||
| 5-HT2C | ||
| D1 | ||
| D2 | ||
| D3 | ||
| α1-adrenergic | ||
| α2-adrenergic | ||
| DAT | ||
| SERT | ||
| NET |
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of R- and S-1-(3,4-Dimethoxyphenyl)ethanamine
| Assay | R-Enantiomer (EC50/IC50, nM) | S-Enantiomer (EC50/IC50, nM) |
| 5-HT2A Agonism (IP1 accumulation) | ||
| D2 Agonism (cAMP inhibition) | ||
| Dopamine Uptake Inhibition | ||
| Serotonin Uptake Inhibition |
Visualizations
The following diagrams illustrate the general workflows and signaling pathways that would be relevant to the pharmacological investigation of these enantiomers.
Caption: General experimental workflows for the comparative analysis of R- and S-enantiomers.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
While the structural characteristics of this compound suggest a likelihood of interaction with monoaminergic systems, there is a notable absence of direct comparative pharmacological studies on its R- and S-enantiomers in the publicly available scientific literature. The principles of stereopharmacology strongly predict that these enantiomers will exhibit distinct pharmacological profiles. Future research employing the outlined in vitro and in vivo experimental protocols is necessary to fully characterize and compare the effects of these two molecules. Such studies would be invaluable for understanding their potential therapeutic applications and for advancing the structure-activity relationship knowledge of chiral phenethylamines.
References
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]
- 4. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Analysis of 1-(3,4-Dimethoxyphenyl)ethanamine from Various Suppliers
For Immediate Release
[City, State] – [Date] – A comprehensive guide benchmarking the purity of 1-(3,4-Dimethoxyphenyl)ethanamine from three leading chemical suppliers has been published today. This guide provides researchers, scientists, and drug development professionals with critical data to inform their procurement decisions for this key chemical intermediate. The analysis reveals notable differences in purity profiles, highlighting the importance of rigorous in-house quality assessment.
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final drug substance. This comparative study was undertaken to provide an objective assessment of the purity of this compound as supplied by three different commercial sources, designated as Supplier A, Supplier B, and Supplier C.
Executive Summary of Findings
The purity of this compound from the three suppliers was evaluated using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and enantiomeric purity analysis.
The results, summarized in the table below, indicate that while all suppliers provided material with a purity of over 98%, there were discernible differences in the impurity profiles. Supplier C demonstrated the highest overall purity with the lowest levels of identified impurities. Supplier A's product contained a slightly higher concentration of the starting material, 3,4-dimethoxyacetophenone, suggesting a less complete reaction or purification. Supplier B's sample showed a higher level of an N-formyl intermediate, a potential byproduct of the Leuckart reaction, a common synthetic route for this class of amines.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 98.8% | 98.5% | 99.6% |
| 3,4-Dimethoxyacetophenone (%) | 0.7% | 0.3% | < 0.1% |
| N-formyl-1-(3,4-dimethoxyphenyl)ethanamine (%) | 0.2% | 0.8% | < 0.1% |
| Unknown Impurities (%) | 0.3% | 0.4% | 0.2% |
| Enantiomeric Excess (ee %) | > 99% | > 99% | > 99% |
| Residual Solvents | Toluene (150 ppm) | Acetone (50 ppm) | Below detection limits |
Experimental Design and Protocols
A rigorous and standardized experimental workflow was employed to ensure a fair and accurate comparison of the materials from each supplier.
Figure 1: Standardized workflow for the purity analysis of this compound from different suppliers.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Purpose: To determine the percentage purity of the main compound and quantify known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI).
-
Purpose: To identify volatile impurities, residual solvents, and confirm the identity of impurities detected by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR. For enantiomeric excess, a chiral solvating agent was added.
-
Purpose: To confirm the chemical structure of the main compound and to determine the enantiomeric purity.
Potential Signaling Pathway Involvement
This compound and its derivatives are often investigated for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be modulated by a ligand derived from this chemical scaffold.
Figure 2: A hypothetical GPCR signaling pathway potentially modulated by a derivative of this compound.
Conclusion
This comparative guide underscores the variability in purity of a common chemical intermediate from different suppliers. For researchers and drug development professionals, these findings emphasize the necessity of independent analytical verification of starting materials to ensure the quality, reproducibility, and safety of their work. While all tested suppliers provided material of acceptable purity for many applications, the choice of supplier may be critical for sensitive synthetic steps where specific impurities could be detrimental. Supplier C is recommended for applications requiring the highest purity.
In Silico Showdown: Unraveling the Interactions of 1-(3,4-Dimethoxyphenyl)ethanamine with Key Protein Targets
A Comparative Guide to In Silico Modeling and Docking Studies
For researchers and professionals in drug development, understanding the molecular interactions of potential therapeutic compounds is paramount. This guide provides a comparative analysis of in silico modeling and docking studies for 1-(3,4-Dimethoxyphenyl)ethanamine and its analogs, focusing on their interactions with key protein targets implicated in various physiological and pathological processes. Due to the limited direct studies on this compound, this guide draws comparisons from structurally similar compounds and their interactions with highly probable protein targets, including monoamine oxidases, dopamine receptors, and serotonin receptors.
Comparative Docking Analysis
The following table summarizes the binding affinities of various phenethylamine derivatives, including analogs of this compound, with their respective protein targets. This data, gathered from multiple in silico studies, provides a quantitative comparison of their potential biological activity.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Hypothetical: this compound | Monoamine Oxidase B (MAO-B) | - | - | - |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | -10.7 | - | [1] |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | EHMT2 | -10.3 | - | [1] |
| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | Protein Tyrosine Phosphatase 1B (PTP1B) | -8.81 | Ser216, Arg221 | [2] |
| Fluvoxamine | σ1 Receptor | -31.73 kcal/mol | - | [3] |
| Phytol | GABAA α2 subunit | -6.5 | - | [4] |
| Phytol | GABAA α3 subunit | -7.2 | - | [4] |
| Phytol | 5HT1A receptor | -6.7 | - | [4] |
| Genistein, Kaempferol, Daidzein, Peonidin, and glycitein | Serotonin receptors (5-HT1A, 5-HT4, and 5-HT7) | Favorable binding scores | - | [5][6] |
| Beta-sitosterol | Monoamine Oxidase B (MAO-B) | -11.92 | - | [7] |
| Squalene | Monoamine Oxidase B (MAO-B) | -11.89 | - | [7] |
| Etretinate | Monoamine Oxidase B (MAO-B) | -11.46 | - | [7] |
| Rhoifolin | Monoamine Oxidase B (MAO-B) | -11.44 | - | [7] |
| Swertisin | Monoamine Oxidase B (MAO-B) | -11.13 | - | [7] |
Experimental Protocols: A Glimpse into the Virtual Laboratory
The in silico experiments cited in this guide employ a range of computational techniques to predict and analyze molecular interactions. Below are detailed methodologies representative of these studies.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] A typical workflow involves:
-
Protein and Ligand Preparation: The 3D structures of the target protein and the ligand are obtained from databases like the Protein Data Bank (PDB) or generated using modeling software.[9] Water molecules and other non-essential ions are removed, and hydrogen atoms are added.[8][9] The ligand's 3D structure is optimized for energy minimization.[8]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[10]
-
Docking Simulation: Software like AutoDock or PyRx is used to perform the docking calculations.[2][11][12] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the active site.[10][11]
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[1][3][12] The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are then analyzed.[1][13]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and conformational changes.[5][6][14]
-
System Setup: The docked ligand-protein complex is placed in a simulation box, typically filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.
-
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.
-
Analysis: The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy, to assess the stability and dynamics of the complex.[1]
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involved in in silico drug discovery, the following diagrams illustrate key pathways and workflows.
Caption: A typical workflow for in silico drug discovery.
Caption: Simplified dopamine signaling pathway.
Caption: Simplified serotonin signaling pathway.
Conclusion
References
- 1. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Journals-Paper Information - American Institute of Science [publicscienceframework.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting serotonin receptors with phytochemicals - an in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the inhibitory efficacy of Oxalis phytocompounds on monoamine oxidase B: An integrated approach targeting age related neurodegenerative diseases through molecular docking and dynamics simulations | PLOS One [journals.plos.org]
- 8. ijstr.org [ijstr.org]
- 9. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Experimental Results for 1-(3,4-Dimethoxyphenyl)ethanamine: A Comparative Guide
This guide provides a comparative analysis of published experimental data for 1-(3,4-Dimethoxyphenyl)ethanamine and structurally related compounds. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource to assess the reproducibility and comparative performance of this phenethylamine derivative. Data on synthesis, analytical characterization, and pharmacological activity has been compiled from various sources to facilitate a comprehensive understanding.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through various multi-step protocols. Below is a comparison of reported yields for key synthetic steps leading to similar phenethylamine structures, providing a benchmark for reproducibility.
| Step | Reaction | Reagents & Conditions | Reported Yield/Purity | Reference |
| 1 | Etherification | 3,4-dihydroxybenzyl chloride, dimethyl sulfate, NaOH, 30–60°C, 10–12h | >95% | [cite: ] |
| 2 | Cyanation | 3,4-dimethoxybenzyl chloride, KCN or NaCN, aqueous medium, 68–85°C, 3h | 89–92% purity | [cite: ] |
| 3 | Hydrogenation | 3,4-dimethoxycyanobenzene, Raney nickel, ammonia, 120–160°C, 1.0–2.0 MPa H₂ | 88–90% (racemic mixture) | [cite: ] |
| 4 | Enzymatic Resolution | Racemic 1-(3,4-dimethoxyphenyl)ethylamine, Candida antarctica lipase B | >99% enantiomeric excess | [cite: ] |
| 5 | Reduction of Ketone | 3',4'-dimethoxyacetophenone, Raney-nickel, H₂, 50-80°C, 6-10 bar | >98% | [1] |
| 6 | Amidine Reduction | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine, Methanol, NaBH₄, 0°C to RT, 4h | 93-95% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following sections outline protocols derived from published literature for the synthesis and characterization of phenethylamine derivatives.
Synthesis of N,N-Dimethylhomoveratrylamine (A Representative Phenethylamine)[2]
This two-step procedure details the synthesis of a structurally related compound, N,N-dimethylhomoveratrylamine, starting from (3,4-dimethoxyphenyl)acetonitrile.
Step A: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine
-
An oven-dried 250-mL round-bottomed flask is charged with (3,4-dimethoxyphenyl)acetonitrile (7.96 g, 0.045 mol) and copper(I) chloride (4.95 g, 0.050 mol).
-
The flask is flushed with argon.
-
A 1.5 M ethanolic solution of dimethylamine (45 mL, 0.067 mol) is added in three portions with vigorous stirring.
-
The mixture is heated at 70°C for 24 hours.
-
After cooling, the mixture is poured into a solution of 30% aqueous sodium hydroxide (70 mL) and diethyl ether (100 mL) and stirred vigorously.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a dark brown oil (93-96% yield).
Step B: N,N-Dimethylhomoveratrylamine
-
The product from Step A (9.05 g, 0.041 mol) is dissolved in methanol (37 mL) in an Erlenmeyer flask and cooled to 0°C.
-
Sodium borohydride (1.87 g, 0.049 mol) is added in portions with stirring.
-
The solution is stirred at room temperature for 4 hours.
-
The reaction mixture is poured into 30% aqueous sodium hydroxide (50 mL) and diethyl ether (100 mL) with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N,N-dimethylhomoveratrylamine as a yellow oil (93-95% yield).
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported relative to the residual solvent peak.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is performed to determine the molecular weight and fragmentation pattern. Electron ionization (EI) is a common method.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.
Comparative Analytical Data
| Analytical Data | This compound (Predicted/Typical) | 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (Observed IR) |
| ¹H NMR (ppm) | Aromatic protons: 6.7-6.9 (m), Methine proton (CH-NH₂): ~4.0 (q), Methoxy protons: ~3.8 (s), Methyl protons: ~1.4 (d) | - |
| ¹³C NMR (ppm) | Aromatic carbons: 110-150, Methine carbon (CH-NH₂): ~50-60, Methoxy carbons: ~55-56, Methyl carbon: ~20-25 | - |
| IR (cm⁻¹) | - | Aliphatic C-H stretch: 2837-2959, N-H stretch (salt): 2419-2662, Aromatic C=C stretch: 1586 |
Pharmacological Activity: A Comparative Overview
The biological effects of phenethylamines are primarily mediated by their interaction with various neurotransmitter receptors. Below is a comparison of the binding affinities (Ki, in nM) of several phenethylamine derivatives at human serotonin (5-HT) receptors. Data for this compound is not available, but the presented data for analogs illustrates the structure-activity relationships within this class of compounds.
| Compound | 5-HT₂A Receptor Ki (nM) | 5-HT₂C Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) | Reference |
| 2C-B | 8 - 1700 (range for derivatives) | - | ≥ 2700 | [3] |
| 2C-O-27 | 8.1 | - | - | [3] |
| 2-(2,5-dimethoxy-4-iodophenyl)ethylamine (2C-I) | - | - | - | [4] |
| 4''-butyl-2-(2,5-dimethoxyphenyl)ethylamine | 32 | - | - | [4] |
| 4''-phenyl-2-(2,5-dimethoxyphenyl)ethylamine | 33 | - | - | [4] |
| 4'-naphthyl-2-(2,5-dimethoxyphenyl)ethylamine | 41 | - | - | [4] |
| CIMBI-5 | 2.2 | 7.0 | 85 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in DOT language.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3,4-Dimethoxyphenyl)ethanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists in Drug Development
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(3,4-Dimethoxyphenyl)ethanamine, a substituted phenethylamine used in pharmaceutical research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Harmful if swallowed: May cause irritation to the digestive tract.
-
Incompatible with: Acids and strong oxidizing agents.[1]
In case of a spill, absorb the material with an inert substance such as vermiculite or sand, and place it in a sealed, properly labeled container for hazardous waste disposal.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Storage:
-
Store waste this compound in a designated, labeled, and sealed container.
-
Keep amine waste separate from other chemical waste streams, especially acids and oxidizers, to prevent hazardous reactions.[1]
-
Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
Quantitative Disposal Guidelines
While direct sewer disposal of this compound is not recommended, some jurisdictions may permit the drain disposal of small quantities of neutralized and diluted amine solutions. It is imperative to consult your local regulations and your institution's environmental health and safety (EHS) office before considering this option. The following table summarizes general quantitative limits for drain disposal of laboratory chemicals, which can serve as a reference point after proper treatment.
| Parameter | Limit | Recommendations |
| pH of Discharged Solution | 5.5 - 9.0 | Neutralize any acidic or basic solutions to fall within this range before considering drain disposal.[2] |
| Quantity Limit | < 100 g or 100 mL per day | For permitted substances, limit the amount discharged to a few hundred grams or milliliters daily.[2][3] |
| Dilution | Flush with 100-fold excess water | Following any permitted discharge, flush the drain with a significant amount of water to ensure dilution in the sanitary sewer system.[2][3] |
| Concentration (for select organic chemicals) | ~1% or less | Some guidelines permit drain disposal of specific organic chemicals if their concentration is very low. Check local regulations for applicability. |
Experimental Protocol: Neutralization of Small Quantities of this compound Waste
This protocol outlines a general procedure for neutralizing small quantities of this compound waste for potential drain disposal, where permitted. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Preparation: Place the beaker containing the amine waste solution in an ice bath on a stir plate. The ice bath will help to dissipate the heat generated during the exothermic neutralization reaction.
-
Dilution: If the amine waste is concentrated, dilute it with water to a concentration of less than 5%.
-
Neutralization: While stirring, slowly add the dilute acid dropwise to the amine solution.
-
pH Monitoring: Continuously monitor the pH of the solution using pH strips or a pH meter.
-
Endpoint: Continue adding acid until the pH of the solution is between 5.5 and 9.0.[2]
-
Cooling: Allow the neutralized solution to return to room temperature.
-
Disposal: If permitted by local regulations, the neutralized solution may be slowly poured down the drain, followed by flushing with a large volume of water (at least 100 times the volume of the neutralized solution).[2][3] If not permitted, the neutralized solution must be collected as hazardous waste.
Caution: The neutralization of amines can generate heat. Proceed slowly and with caution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3,4-Dimethoxyphenyl)ethanamine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-(3,4-Dimethoxyphenyl)ethanamine (CAS No. 120-20-7), also known as Homoveratrylamine. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This compound is classified as an irritant, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] It is also sensitive to light and air, and is hygroscopic, meaning it absorbs moisture from the air.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Tight-sealing chemical safety goggles. A face shield should be worn where there is a potential for splashing.[1][2] | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[2][3] | - |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[1] If airborne concentrations are a concern, a NIOSH/MSHA approved respirator or a self-contained breathing apparatus should be used.[3][4] | A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 is required.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Strict adherence to the following operational procedures is critical to minimize exposure and ensure safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]
-
All handling of this substance must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Given the compound's sensitivity, it is recommended to handle it under an inert atmosphere.[2]
2. Handling the Chemical:
-
Avoid all direct contact with the eyes, skin, and clothing.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[1][3]
-
Keep the container tightly closed to prevent exposure to moisture and air.[1][2]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Place the absorbed material into a suitable, closed container for disposal.[2] Ensure adequate ventilation in the area of the spill.[2] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is a critical final step.
-
All waste materials, including contaminated absorbents from spills, must be disposed of through an approved waste disposal plant.[1]
-
Disposal must be conducted by a licensed disposal company in strict accordance with all federal, state, and local regulations.[3][5]
-
Do not release the chemical into the environment.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
